molecular formula C9H8N2O3S B3275533 1(2H)-Phthalazinone, 4-(methylsulfonyl)- CAS No. 62645-06-1

1(2H)-Phthalazinone, 4-(methylsulfonyl)-

Cat. No.: B3275533
CAS No.: 62645-06-1
M. Wt: 224.24 g/mol
InChI Key: FKGHDASBJQUZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Phthalazinone, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1(2H)-Phthalazinone, 4-(methylsulfonyl)- is 224.02556330 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1(2H)-Phthalazinone, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Phthalazinone, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonyl-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-15(13,14)9-7-5-3-2-4-6(7)8(12)10-11-9/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGHDASBJQUZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90806477
Record name 4-(Methanesulfonyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62645-06-1
Record name 4-(Methanesulfonyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascending Therapeutic Trajectory of 4-(Methylsulfonyl)phthalazin-1(2H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the phthalazin-1(2H)-one core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] Its derivatives have garnered significant attention for their therapeutic potential across a range of diseases, including cancer, inflammation, and cardiovascular disorders.[2][3][4] This technical guide focuses on a particularly promising class of these compounds: 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives. The introduction of the methylsulfonyl group at the 4-position has been shown to be a critical pharmacophore, particularly in the context of targeted cancer therapy.[5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of these compounds, supported by detailed experimental protocols and data-driven insights.

The Strategic Rationale: Why 4-(Methylsulfonyl)phthalazin-1(2H)-one?

The strategic impetus for developing derivatives of this scaffold lies in its proven success in modulating key biological pathways implicated in disease. The phthalazinone core itself provides a rigid and planar structure amenable to various chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] The addition of a methylsulfonyl moiety at the 4-position is not arbitrary; this functional group is a well-known bioisostere for other functionalities and can engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of target proteins.[7] This has been particularly evident in the development of potent enzyme inhibitors.

Synthesis and Chemical Landscape

The synthesis of 4-(methylsulfonyl)phthalazin-1(2H)-one and its derivatives typically follows a multi-step sequence, often starting from readily available precursors like 2-acylbenzoic acids.[8]

General Synthesis of the Phthalazin-1(2H)-one Core

A common and robust method for the construction of the phthalazin-1(2H)-one scaffold involves the condensation of a 2-acylbenzoic acid with hydrazine hydrate.[8][9]

Experimental Protocol: Synthesis of a 4-Substituted Phthalazin-1(2H)-one from a 2-Acylbenzoic Acid [8]

  • Reaction Setup: To a solution of the desired 2-acylbenzoic acid in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 4-substituted phthalazin-1(2H)-one.

Introduction of the Methylsulfonyl Moiety

While a direct, detailed protocol for the synthesis of 4-(methylsulfonyl)phthalazin-1(2H)-one was not found in the immediate search, a plausible synthetic route can be extrapolated from similar chemical transformations. A key intermediate would likely be a 4-(methylthio)phthalazin-1(2H)-one, which can then be oxidized to the corresponding sulfone.

Hypothetical Protocol: Synthesis of 4-(Methylsulfonyl)phthalazin-1(2H)-one

  • Synthesis of 4-(Methylthio)phthalazin-1(2H)-one: This intermediate could potentially be synthesized from a 2-acylbenzoic acid precursor bearing a methylthio group at the appropriate position, followed by condensation with hydrazine hydrate as described in the general protocol above.

  • Oxidation to the Sulfone: The 4-(methylthio)phthalazin-1(2H)-one intermediate would then be dissolved in a suitable solvent, such as a mixture of acetic acid and hydrogen peroxide, or using other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). The reaction mixture would be stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.

  • Purification: The final 4-(methylsulfonyl)phthalazin-1(2H)-one product would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Therapeutic Potential and Mechanisms of Action

The therapeutic utility of 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives is most prominently demonstrated in the field of oncology, with emerging applications in inflammatory diseases.

Anticancer Activity: A Two-Pronged Attack

These derivatives have shown significant promise as anticancer agents, primarily through the inhibition of two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).[12][13] In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[14] These subsequently collapse replication forks, creating DSBs that cannot be repaired, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.[13][15]

The phthalazinone scaffold is a key pharmacophore in several clinically approved PARP inhibitors, such as Olaparib.[1][16] The 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives are designed to mimic the nicotinamide portion of the NAD+ cofactor, competing for the catalytic site of PARP enzymes.[17]

Signaling Pathway: PARP Inhibition in HR-Deficient Cancer Cells

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Pathway Homologous Recombination (HR) Pathway DSB->HR_Pathway repaired by Cell_Survival Cell Survival HR_Pathway->Cell_Survival Apoptosis Apoptosis HR_Pathway->Apoptosis leads to PARPi 4-(methylsulfonyl)phthalazin-1(2H)-one Derivative (PARP Inhibitor) PARPi->PARP inhibits BRCA_mut BRCA1/2 Mutation (HR Deficiency) BRCA_mut->HR_Pathway inactivates

Caption: PARP Inhibition in HR-Deficient Cancer Cells.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[18] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[5] Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.[6][19]

Signaling Pathway: VEGFR-2 Inhibition by Phthalazinone Derivatives

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 4-(methylsulfonyl)phthalazin-1(2H)-one Derivative Inhibitor->VEGFR2 inhibits

Caption: VEGFR-2 Signaling and its Inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of phthalazinone derivatives is also an active area of research. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[5] The methylsulfonyl group is a common feature in several selective COX-2 inhibitors, suggesting that 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives may also possess this activity.

Structure-Activity Relationships (SAR)

The biological activity of 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives is highly dependent on the nature and position of substituents on the phthalazinone core and the phenyl ring of the methylsulfonyl group.

  • The Phthalazinone Core: This bicyclic system serves as a crucial anchor, engaging in hydrogen bonding and π-π stacking interactions within the target's active site.[6]

  • The 4-(Methylsulfonyl)phenyl Moiety: The methylsulfonyl group is a key pharmacophore for COX-2 and potentially other enzyme inhibitory activities. It can act as a hydrogen bond acceptor and its orientation within the active site is critical for potency.[5]

  • Substituents on the Phenyl Ring: The introduction of various substituents on the phenyl ring of the methylsulfonyl group can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and steric bulk, influencing binding affinity.[20][21]

  • Substituents at the 2-position: The N2 position of the phthalazinone ring is a common site for modification to improve pharmacokinetic properties and introduce additional interactions with the target protein.[16]

In Vitro and In Vivo Evaluation: Experimental Protocols

A robust evaluation of the therapeutic potential of these derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays

Experimental Protocol: In Vitro PARP1 Inhibition Assay [16]

  • Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP-1 in a 96-well plate format.

  • Procedure:

    • Coat a 96-well plate with histones.

    • Add a reaction mixture containing activated DNA, biotinylated NAD+, and the test compound at various concentrations.

    • Initiate the reaction by adding recombinant human PARP-1 enzyme.

    • Incubate the plate to allow for the PARP reaction to proceed.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

    • Add a chemiluminescent HRP substrate and measure the light output using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP-1 activity.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [1]

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the VEGFR-2 kinase domain.

  • Procedure:

    • To a 96-well plate, add the peptide substrate, ATP, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the recombinant human VEGFR-2 kinase domain.

    • Incubate the plate to allow for phosphorylation.

    • Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence, or ELISA-based).

  • Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.

Experimental Protocol: MTT Assay [2][22]

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant breast cancer cells like MDA-MB-436, or endothelial cells like HUVECs) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Assays

To evaluate the in vivo anticancer efficacy, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[23]

The carrageenan-induced paw edema model in rodents is a standard method to assess in vivo anti-inflammatory activity. The reduction in paw swelling after compound administration is measured.[5]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

For any promising derivative to advance as a drug candidate, a favorable ADMET profile is essential. In silico tools and in vitro assays can provide early predictions of these properties.

  • In Silico Prediction: Online tools like SwissADME and preADMET can predict various parameters, including lipophilicity (LogP), water solubility, oral bioavailability, and potential toxicity.[8][24][25]

  • In Vitro Assays: Experimental evaluation of metabolic stability using liver microsomes, cell permeability using Caco-2 cells, and potential for drug-drug interactions through cytochrome P450 inhibition assays are crucial next steps.

Data Summary

The following table summarizes the reported in vitro anticancer activity of selected phthalazinone derivatives.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
11d MDA-MB-2310.92EGFR[2]
12d MDA-MB-2310.57EGFR[2]
2g MCF-70.15VEGFR-2[1]
4a HepG20.09VEGFR-2[1]
YCH1899 Olaparib-resistant cells0.00089PARP[23]

Future Perspectives and Conclusion

The 4-(methylsulfonyl)phthalazin-1(2H)-one scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The dual inhibitory potential against both PARP and VEGFR-2 presents an exciting opportunity for the development of multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.

Future research should focus on:

  • Optimization of the Scaffold: Further derivatization to improve potency, selectivity, and ADMET properties.

  • Elucidation of Detailed Mechanisms: In-depth studies to fully understand the downstream signaling effects of these compounds.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with other anticancer agents.

References

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). BMC Chemistry, 17(1), 108. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances, 14(32), 22931-22956. [Link]

  • The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. (2015). Beilstein Journal of Organic Chemistry, 11, 1634-1641. [Link]

  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (2017). International Journal of ChemTech Research, 10(5), 849-860. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Molecules, 22(11), 1969. [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2024). Molecules, 29(21), 5039. [Link]

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026). Research Square. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules, 27(23), 8196. [Link]

  • YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. (2023). Journal of Medicinal Chemistry, 66(17), 12284-12303. [Link]

  • Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. (2016). Iranian Journal of Pharmaceutical Research, 15(1), 127-138. [Link]

  • Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. (2016). European Journal of Medicinal Chemistry, 124, 636-653. [Link]

  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. (2020). Experimental & Molecular Medicine, 52(7), 1039-1049. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules, 27(23), 8196. [Link]

  • Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. (n.d.). Syrris. Retrieved February 27, 2026, from [Link]

  • Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2024). RSC Advances, 14(40), 28834-28860. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences, 7, 564601. [Link]

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. (2011). European Journal of Medicinal Chemistry, 46(11), 5474-5488. [Link]

  • Tryptanthrin Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway. (2013). PLoS ONE, 8(12), e82294. [Link]

  • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2022). International Journal of Health Sciences, 6(S3), 9119-9133. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(11), 1461. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (2004). Nature Reviews Drug Discovery, 3(10), 861-871. [Link]

  • Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition. (2023). Pharmacy Times. [Link]

  • 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H). (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o389. [Link]

  • PARP inhibitors: Overview and indications. (2024). The Jackson Laboratory. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Molecules, 22(11), 1969. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2012). Journal of Medicinal Chemistry, 55(17), 7848-7861. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. (2023). Research Journal of Pharmacy and Technology, 16(2), 795-801. [Link]

Sources

The Unseen Scaffold: 5-Methoxy-2-nitrobenzoic Acid as a Cornerstone in Novel PARP Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The PARP Inhibitor Landscape and the Quest for Novelty

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring DNA damage response (DDR) deficiencies, most notably those with BRCA1/2 mutations.[1] By inducing synthetic lethality, drugs like Olaparib, Rucaparib, Niraparib, and Talazoparib have become standard-of-care in certain ovarian, breast, prostate, and pancreatic cancers.[1][2] The core mechanism of these drugs involves blocking PARP-mediated repair of DNA single-strand breaks (SSBs). This leads to the accumulation of double-strand breaks (DSBs) during replication, which are lethal to cancer cells with a compromised homologous recombination (HR) repair pathway.[1]

While the first generation of PARP inhibitors has been a resounding success, the field is anything but static. Ongoing research focuses on overcoming resistance mechanisms, improving selectivity for different PARP enzymes (e.g., PARP1 vs. PARP14), and expanding the therapeutic window.[3][4] This necessitates a continuous exploration of novel chemical scaffolds that can serve as the foundation for next-generation inhibitors. It is in this exploratory space that versatile, yet underexplored, building blocks become invaluable. This guide focuses on one such molecule: 5-Methoxy-2-nitrobenzoic acid (CAS 5388-42-1) .

While not a direct precursor to the well-known, first-generation PARP inhibitors, 5-Methoxy-2-nitrobenzoic acid represents a strategic starting point for the synthesis of diverse heterocyclic systems at the heart of novel inhibitor design. Its chemical functionalities offer a gateway to scaffolds like quinazolinones and benzimidazoles, which are actively being investigated in the context of PARP inhibition.[1][5] This guide, intended for medicinal chemists and drug discovery scientists, will elucidate the strategic importance of this compound, detailing its chemical reactivity, key synthetic transformations, and its potential to generate innovative PARP inhibitor candidates.

The Strategic Value of 5-Methoxy-2-nitrobenzoic Acid in Medicinal Chemistry

The utility of 5-Methoxy-2-nitrobenzoic acid as a synthetic intermediate in drug discovery stems from the strategic placement of its three functional groups on the aromatic ring: the carboxylic acid, the nitro group, and the methoxy group.

  • Carboxylic Acid (-COOH): This group serves as a primary handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. It allows for the coupling of various side chains and pharmacophores that can interact with specific residues within the PARP active site.

  • Nitro Group (-NO₂): The nitro group is a versatile functional group that is often used as a precursor to an amine (-NH₂). The transformation of the nitro group into an amine is a pivotal step that unlocks a vast array of subsequent chemical modifications, including the formation of heterocyclic rings.[6]

  • Methoxy Group (-OCH₃): The electron-donating methoxy group can influence the electronic properties of the aromatic ring and its reactivity. It can also serve as a potential hydrogen bond acceptor in interactions with the target protein, and its presence can impact the metabolic stability and pharmacokinetic properties of the final compound.[1]

The interplay of these groups makes 5-Methoxy-2-nitrobenzoic acid a powerful tool for generating molecular diversity in the quest for new and improved PARP inhibitors.

Core Synthetic Workflow: From Nitro-Aniline to Heterocycle

The primary synthetic strategy leveraging 5-Methoxy-2-nitrobenzoic acid in the context of PARP inhibitor discovery involves a two-stage process: the reduction of the nitro group to form a reactive aniline intermediate, followed by cyclization to construct a core heterocyclic scaffold.

G A 5-Methoxy-2-nitrobenzoic acid (CAS 5388-42-1) B Stage 1: Nitro Group Reduction A->B Reduction (e.g., H₂/Pd-C) C 2-Amino-5-methoxybenzoic acid (Key Intermediate) B->C D Stage 2: Heterocyclic Ring Formation C->D Cyclization with appropriate reagents E Novel PARP Inhibitor Scaffolds (e.g., Quinazolinones, Benzimidazoles) D->E

Caption: Core synthetic workflow using 5-Methoxy-2-nitrobenzoic acid.

Stage 1: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental and critical step. A common and highly efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic acid

  • Vessel Preparation: In a suitable hydrogenation vessel, dissolve 5-Methoxy-2-nitrobenzoic acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with the inert gas to remove any air. Introduce hydrogen gas to the desired pressure (typically 1-4 atmospheres).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methoxybenzoic acid. The product can be further purified by recrystallization if necessary.

Parameter Value Reference
Starting Material 5-Methoxy-2-nitrobenzoic acid
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas
Solvent Methanol or Ethanol
Typical Yield >95%
Product 2-Amino-5-methoxybenzoic acid

Table 1: Typical parameters for the catalytic hydrogenation of 5-Methoxy-2-nitrobenzoic acid.

Stage 2: Construction of PARP Inhibitor Scaffolds

The resulting 2-amino-5-methoxybenzoic acid is a versatile precursor for a variety of heterocyclic cores relevant to PARP inhibitor design. For instance, it can be used to synthesize quinazolinones, a scaffold found in some investigational PARP14 inhibitors.[5]

Conceptual Synthetic Pathway to a Quinazolinone Core

G cluster_0 From Key Intermediate cluster_1 Quinazolinone Synthesis cluster_2 Further Functionalization A 2-Amino-5-methoxybenzoic acid B Reaction with Chloroacetonitrile A->B C Cyclization B->C D 7-Methoxyquinazolin-4(3H)-one Core C->D E Introduction of Side Chain (R-X) D->E F Novel PARP Inhibitor Candidate E->F

Caption: Conceptual pathway from 2-amino-5-methoxybenzoic acid to a quinazolinone-based PARP inhibitor.

This generalized scheme illustrates how the initial reduction product can be elaborated into a more complex heterocyclic system. The methoxy group from the original starting material is retained in the final scaffold, where it can contribute to the molecule's overall pharmacological profile. By analogy, this intermediate can also be used in the synthesis of other heterocyclic systems, such as benzimidazoles, which have also been explored for PARP inhibition.[1]

The Potential for Novelty and Selectivity

The true value of 5-Methoxy-2-nitrobenzoic acid lies in its potential to generate novel chemical matter. The majority of approved PARP inhibitors are based on a phthalazinone core.[7] By providing an accessible route to alternative scaffolds like quinazolinones, this starting material allows researchers to explore new regions of chemical space. This exploration is crucial for:

  • Developing Isoform-Selective Inhibitors: The PARP family has several members, and developing inhibitors that are selective for a particular isoform (e.g., PARP1 vs. PARP2 vs. PARP14) could lead to improved efficacy and reduced off-target effects.[3]

  • Overcoming Resistance: As with any targeted therapy, acquired resistance to PARP inhibitors is a significant clinical challenge. Novel scaffolds may have different binding modes or may be less susceptible to known resistance mechanisms.[4]

  • Improving "Drug-like" Properties: The methoxy substituent can be strategically employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of new inhibitor candidates.

Conclusion

While 5-Methoxy-2-nitrobenzoic acid (CAS 5388-42-1) may not be found in the synthetic routes of the first wave of blockbuster PARP inhibitors, its significance in the ongoing discovery of next-generation therapeutics should not be underestimated. Its inherent chemical functionalities make it a highly valuable and versatile starting material for the construction of novel heterocyclic scaffolds. The straightforward and high-yielding reduction of its nitro group provides a key intermediate that opens the door to a wide range of chemical diversity. For researchers and drug development professionals, understanding the synthetic utility of such foundational molecules is paramount to fueling the pipeline of innovative and more effective PARP inhibitors for the future of cancer therapy.

References

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC.
  • US10562891B2 - Quinazolinones as PARP14 inhibitors - Google P
  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2025).
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC.
  • Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. (2022). PubMed.
  • Design and synthesis of the first PARP-1 and proteasome dual inhibitors to tre
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google P

Sources

Introduction: The Phthalazinone Core - A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Phthalazinone Scaffolds in Medicinal Chemistry

The phthalazinone nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and capacity for substitution at multiple positions allow for the precise three-dimensional arrangement of pharmacophoric features, enabling interaction with a wide array of biological targets.[2] While rare in natural products, synthetic phthalazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antidiabetic, and antihistaminic properties.[1][3][4][5][6]

This guide provides a comprehensive review of the phthalazinone scaffold's role in modern drug development. We will explore its application in key therapeutic areas, delve into the structure-activity relationships (SAR) that govern its efficacy, detail foundational synthetic and biological evaluation protocols, and illustrate the key molecular pathways it modulates. Our focus is not merely to list compounds, but to explain the causal relationships behind their design and function, offering field-proven insights for researchers, scientists, and drug development professionals.

Oncology: The Forefront of Phthalazinone Research

The versatility of the phthalazinone scaffold is perhaps most evident in oncology, where it has been successfully employed to target several critical pathways involved in cancer progression.[7]

PARP Inhibition and the Principle of Synthetic Lethality

The most prominent success story for the phthalazinone scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[8] PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[8]

Mechanism of Action: In cancer cells with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP creates a state of "synthetic lethality." When PARP is inhibited, SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during replication.[8] Since the HR pathway is already compromised, the cell is unable to repair these DSBs, leading to genomic instability and apoptosis.[8]

Olaparib (Lynparza™): A Case Study: Olaparib, a 4-benzyl-2H-phthalazin-1-one derivative, was the first FDA-approved oral PARP inhibitor for the treatment of BRCA-mutated ovarian cancer.[3] Its discovery was a landmark achievement, validating the phthalazinone core as a highly effective pharmacophore for PARP inhibition.[3] The phthalazinone moiety anchors the molecule in the NAD+ binding pocket of the PARP active site, while the substituted benzyl group and the appended cyclopropane carboxamide explore additional binding interactions, conferring high potency and selectivity.

PARP_Inhibition cluster_pathway Standard BER Pathway cluster_inhibition Pathway with PARP Inhibitor DNA_Damage Single-Strand DNA Break (SSB) PARP1 PARP-1 Activation (Binds to SSB) DNA_Damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Trapping PARP-1 Trapping & Inhibition PARP1->Trapping Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor Phthalazinone PARP Inhibitor (e.g., Olaparib) Inhibitor->Trapping Accumulation SSB Accumulation Trapping->Accumulation DSB Replication Fork Collapse (Double-Strand Break) Accumulation->DSB Apoptosis Apoptosis in BRCA-deficient Cells DSB->Apoptosis

Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Structure-Activity Relationship (SAR) Insights:

  • The Phthalazinone Core: Essential for binding to the nicotinamide-adenine dinucleotide (NAD+) binding domain of PARP.

  • 4-Position Substitution: A 4-aryl or 4-benzyl group is a common feature, occupying a hydrophobic pocket.[3] Modifications here significantly impact potency.

  • N2-Position: This position is typically unsubstituted (N-H), allowing for a key hydrogen bond interaction with the protein backbone.

  • Side Chains: Appending functional groups, often via the 4-position substituent, is critical for optimizing potency, selectivity, and pharmacokinetic properties.[8] For instance, the addition of a piperazine ring linked to a cyclopropane carboxamide in Olaparib was crucial for achieving nanomolar activity.

Table 1: Selected Phthalazinone-Based PARP Inhibitors and Activities

CompoundTarget(s)IC50Key Structural FeatureReference
OlaparibPARP-1/2~5 nM4-benzylphthalazinone with cyclopropanecarboxamide[3]
AZ0108PARP-1, 2, 6<10 nMOptimized for centrosome declustering activity[9]
Compound 11cPARP-197 nM4-phenylphthalazinone derivative[3]
Compound B16PARP-17.8 nMNovel phthalazinone derivative[3]
VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Phthalazine derivatives have been successfully developed as potent VEGFR-2 inhibitors.[11]

Mechanism of Action: Phthalazinone-based inhibitors typically act as ATP-competitive agents, binding to the kinase domain of VEGFR-2.[12] This prevents the autophosphorylation of the receptor upon binding of its ligand (VEGF), thereby blocking downstream signaling cascades (like PI3K-Akt and Ras-MAPK) that promote endothelial cell proliferation, migration, and survival.[10][12]

Vatalanib (PTK787): A Key Example: Vatalanib is a 1,4-disubstituted phthalazine inhibitor that potently targets VEGFR-2.[11][12] It demonstrates the utility of substituting the phthalazine core at multiple positions to achieve potent and selective kinase inhibition.

VEGFR_Signaling cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PI3K_Akt PI3K / Akt Pathway Dimer->PI3K_Akt RAS_MAPK RAS / MAPK Pathway Dimer->RAS_MAPK PLCg PLCγ Pathway Dimer->PLCg Inhibitor Phthalazinone VEGFR-2 Inhibitor (e.g., Vatalanib) Inhibitor->Dimer Blocks ATP Binding Site Proliferation Endothelial Cell Proliferation, Migration, Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation PLCg->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Phthalazinone inhibitors block ATP binding to VEGFR-2, halting angiogenesis.

Table 2: Selected Phthalazinone-Based VEGFR-2 Inhibitors and Activities

CompoundTargetIC50Key Structural FeatureReference
Vatalanib (PTK787)VEGFR-243 nM1,4-disubstituted phthalazine[12]
Compound 7cVEGFR-2 (predicted)1.36 µM (HCT-116)Phenyl phthalazinone moiety[10]
Compound 12bVEGFR-2Potent % inhibition4-chlorophthalazine with biarylurea[12]
Compound 2gVEGFR-20.148 µMNovel phthalazine derivative[11]
Compound 4aVEGFR-20.196 µMNovel phthalazine derivative[11]

Beyond Oncology: The Scaffold's Versatility

While oncology is a major focus, the phthalazinone scaffold's utility extends to numerous other therapeutic areas.

  • Anti-inflammatory Activity: Phthalazinone derivatives have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, showing powerful anti-inflammatory activity with reduced gastric side effects compared to non-selective NSAIDs.[13]

  • Antidiabetic Agents: Zopolrestat, a phthalazinone derivative, is an inhibitor of aldose reductase, an enzyme implicated in diabetic complications like retinopathy and neuropathy.

  • PDE Inhibition: Early investigations into phthalazinones identified them as inhibitors of phosphodiesterases (PDEs), enzymes that regulate cellular levels of cyclic nucleotides like cAMP.[14][15] This activity has been explored for conditions ranging from cardiovascular disease to African sleeping sickness.[14][15]

  • Antihistamines: Azelastine is a well-known phthalazinone-based drug used as an H1 receptor antagonist for treating allergic rhinitis.

Experimental Protocols: Synthesis and Evaluation

Trustworthy and reproducible methodologies are the bedrock of medicinal chemistry. Here we outline standardized protocols for the synthesis and biological evaluation of novel phthalazinone compounds.

Protocol 1: General Synthesis of 4-Aryl-Phthalazin-1(2H)-ones

This protocol describes a common and robust method starting from a 2-aroylbenzoic acid, which can be synthesized via a Friedel-Crafts reaction between phthalic anhydride and an appropriate aromatic compound.[4]

Objective: To synthesize the core 4-aryl-phthalazin-1(2H)-one scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aroylbenzoic acid (1.0 eq) and ethanol or glacial acetic acid as the solvent.[4][5]

  • Reagent Addition: Add hydrazine hydrate (1.2 - 1.5 eq) to the solution. The addition may be done dropwise if the reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol or water) to remove residual reagents.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 4-aryl-phthalazin-1(2H)-one.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against the PARP-1 enzyme.

Objective: To determine the IC50 value of a test compound against PARP-1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of biotinylated NAD+, activated DNA, recombinant human PARP-1 enzyme, and the test compound at various concentrations (typically a serial dilution).

  • Reaction Initiation: In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the test compound. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).

  • PARP Reaction: Initiate the PARylation reaction by adding the biotinylated NAD+ solution to each well. Incubate the plate for 60 minutes at room temperature.

  • Detection: Add streptavidin-horseradish peroxidase (SA-HRP) to each well. The SA-HRP will bind to the biotinylated PAR chains incorporated onto the histone proteins coated on the plate. Incubate for 60 minutes.

  • Signal Generation: After washing away unbound reagents, add a chemiluminescent HRP substrate. The enzyme will catalyze a reaction that produces light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the PARP-1 activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the PARP-1 enzyme activity.

Conclusion and Future Directions

The phthalazinone scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its success, exemplified by the clinical approval of drugs like Olaparib, is a testament to its versatility and "drug-like" properties.[3] Current research continues to expand its utility, with novel derivatives being investigated as inhibitors of Aurora kinases, topoisomerases, and DNA methyltransferases, further broadening their therapeutic potential.[14][16]

The future of phthalazinone-based drug discovery lies in the rational design of next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action. The application of molecular hybridization techniques, where the phthalazinone core is combined with other pharmacophores, is a promising strategy to develop multi-target-directed ligands for complex diseases.[1][6] As our understanding of disease biology deepens, the privileged phthalazinone scaffold will undoubtedly continue to provide a robust framework for the development of innovative and life-saving medicines.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.
  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A | ACS Medicinal Chemistry Letters. ACS Publications.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors | ACS Omega. ACS Publications.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. JOCPR.
  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery | Request PDF. ResearchGate.
  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. PMC.
  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers.
  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC.
  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed.
  • Tetrahydrophthalazinone Inhibitor of Phosphodiesterase with In Vitro Activity against Intracellular Trypanosomatids | Antimicrobial Agents and Chemotherapy. ASM Journals.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PMC.
  • WO2011007145A1 - Phthalazinone compound as parp inhibitor. Google Patents.
  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. PubMed.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing.
  • (PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online.
  • Structure of several phthalazinone derivatives with anticancer properties. ResearchGate.
  • Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H). Benchchem.
  • Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. PubMed.
  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Ingenta Connect.

Sources

A Technical Guide to the Bioactivity of 4-Substituted Phthalazin-1(2H)-ones in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold in Cancer Therapy

The phthalazin-1(2H)-one core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the capacity for diverse substitutions, allows it to interact with a wide array of biological targets.[1][2] While derivatives of this scaffold possess a broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory effects, their most profound impact has been in the field of oncology.[1][2][3] Specifically, the strategic placement of substituents at the 4-position has given rise to a class of highly potent and selective anticancer agents, fundamentally changing the treatment landscape for certain malignancies.[1][2]

This guide provides an in-depth exploration of the bioactivity of 4-substituted phthalazin-1(2H)-ones, focusing on their primary mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the causality behind their therapeutic effect, detail the experimental workflows used to validate their activity, and present the data that underpins their clinical significance.

Core Mechanism of Action: Exploiting Synthetic Lethality through PARP Inhibition

The primary anticancer mechanism for many clinically successful 4-substituted phthalazin-1(2H)-ones is the inhibition of the PARP enzyme family, particularly PARP1 and PARP2.[4] These enzymes are central to cellular homeostasis, acting as critical sensors and signalers of DNA damage.

The Role of PARP in DNA Repair

Under normal physiological conditions, single-strand breaks (SSBs) in DNA are common events that are efficiently repaired by the Base Excision Repair (BER) pathway, in which PARP plays a pivotal role.[5][6] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.[5]

The Principle of Synthetic Lethality

The therapeutic power of PARP inhibitors is rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two genes (or pathways) is lethal to a cell, while the loss of either one alone is not. Many hereditary cancers, particularly those linked to mutations in the BRCA1 or BRCA2 genes, are deficient in the Homologous Recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[5][6][7] These BRCA-mutant cancer cells become heavily dependent on PARP-mediated SSB repair for survival.[7]

When a 4-substituted phthalazin-1(2H)-one, such as the landmark drug Olaparib, inhibits PARP, the repair of SSBs is blocked.[5][8] During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DSBs.[5] In a healthy cell with functional HR, these DSBs would be efficiently repaired. However, in BRCA-mutant cancer cells, the compromised HR pathway cannot cope with this massive burden of DSBs. The accumulation of extensive DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[5][6] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the hallmark of synthetic lethality.[5][8]

Caption: Mechanism of synthetic lethality induced by 4-substituted phthalazin-1(2H)-ones.

Versatility of the Scaffold: Beyond PARP Inhibition

While PARP inhibition is the most prominent mechanism, the phthalazinone scaffold's versatility allows for the design of compounds that target other critical pathways in oncology.[4] This demonstrates the platform's potential for developing drugs with diverse or dual mechanisms of action.

  • VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.[4] Certain 4-substituted phthalazinone derivatives have been engineered to be potent VEGFR-2 inhibitors, effectively functioning as anti-angiogenic agents.[4]

  • EGFR Inhibition: Overactivation of the Epidermal Growth Factor Receptor (EGFR) drives proliferation in many cancers. Phthalazine derivatives have been synthesized that show potent EGFR inhibitory activity, offering a therapeutic strategy for EGFR-dependent tumors.[4][9]

  • BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-MYC. Novel 4-substituted phthalazin-1(2H)-ones have been developed as potent BRD4 inhibitors, showing significant anti-proliferative activity in breast cancer models.[10]

Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A common and robust method for synthesizing the phthalazinone core involves the condensation of 2-acylbenzoic acids with hydrazine.[11] This one-pot, two-step process is efficient and scalable. The crucial 4-position substituent is derived from the acyl group of the starting benzoic acid.

For further derivatization, especially for creating libraries of compounds for screening, a common precursor is 1-chlorophthalazine, which can be subjected to various coupling reactions or nucleophilic substitutions to introduce diversity at the 4-position.[12] More complex side chains, like the one found in Olaparib, are often introduced through multi-step syntheses involving precursors like 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, where the phenolic hydroxyl group is alkylated.[8]

Preclinical Evaluation: A Methodological Workflow

Validating the bioactivity of novel 4-substituted phthalazin-1(2H)-ones requires a systematic and multi-faceted approach, progressing from enzymatic assays to cellular models and finally to in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Enzyme_Assay 1. PARP Enzyme Inhibition Assay Cellular_PAR 2. Cellular PARylation Assay Enzyme_Assay->Cellular_PAR Confirms cell permeability & target engagement Cytotoxicity 3. Cytotoxicity Assays (MTT / CCK-8) Cellular_PAR->Cytotoxicity Links mechanism to anti-proliferative effect Apoptosis_Assay 4. Apoptosis Induction (Annexin V) Cytotoxicity->Apoptosis_Assay Confirms mode of cell death Xenograft 5. Xenograft Model Development Apoptosis_Assay->Xenograft Promising candidates advance to in vivo testing Efficacy_Study 6. In Vivo Efficacy Study

Caption: Standard experimental workflow for evaluating novel phthalazinone-based PARP inhibitors.
Detailed Experimental Protocols

1. In Vitro PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

  • Principle: This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PARP-1. The amount of PARylated histone substrate is measured via a primary antibody and a secondary HRP-conjugated antibody, with a chemiluminescent signal.[13][14]

  • Methodology:

    • Plate Coating: Coat a 96-well plate with histone substrate and incubate overnight. Block with a suitable blocking buffer.[13]

    • Reaction Setup: To each well, add a reaction buffer containing biotin-labeled NAD+, activated DNA, and purified recombinant PARP-1 enzyme.

    • Compound Addition: Add the test compound (4-substituted phthalazin-1(2H)-one) at various concentrations. Include a known inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

    • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

    • Detection: Add a streptavidin-HRP conjugate, which binds to the biotinylated PAR chains formed on the histone.[14]

    • Signal Reading: Add a chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.

    • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cellular Cytotoxicity Assay (MTT/CCK-8)

  • Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. It is used to determine the cytotoxic potency (IC50) of the compound against various cancer cell lines.[3]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant MDA-MB-436 or Capan-1) into a 96-well plate and allow them to adhere overnight.[15][16]

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).[9]

    • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate until a color change is observed.

    • Absorbance Reading: If using MTT, solubilize the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

3. In Vivo Tumor Xenograft Study

  • Principle: This study evaluates the antitumor efficacy of a lead compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and tumor growth is monitored following drug treatment.[17][18][19]

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).[18]

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-436, a BRCA1-mutant line) into the flank of each mouse.[20]

    • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Randomization & Treatment: Randomize the mice into treatment groups (vehicle control, positive control like Olaparib, and test compound groups at different doses). Administer the treatment via the determined route (e.g., oral gavage) on a set schedule.[20]

    • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.[20]

    • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a fixed duration. Euthanize the animals, and excise and weigh the tumors.

    • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Quantitative Data & Structure-Activity Insights

The potency of 4-substituted phthalazin-1(2H)-ones can vary significantly based on the nature of the substituent at the 4-position and modifications elsewhere on the scaffold. Optimization of these structures has led to compounds with low nanomolar potency.

Compound Name/ID4-Position SubstituentTargetIC50 (Enzymatic)Cell LineIC50 (Cellular)Citation
Olaparib 4-Fluoro-3-(cyclopropylcarbonylpiperazine-1-carbonyl)benzylPARP-1/2~1-5 nMBRCA-mutant cellsLow nM range[19]
Talazoparib (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-tetrahydropyrido-fusedPARP-1/2Ki = 1.2 nM (PARP1)Capan-1< 1 nM[3]
Compound 11c Phenyl derivativePARP-197 nMA549 (Lung)Significant activity[21]
Compound 12d Benzyl derivativeEGFR21.4 nMMDA-MB-2310.57 µM[9]
YCH1899 Not specifiedPARPNot specifiedOlaparib-resistant cells0.89 nM[22]
DDT26 3-(3,5-dimethylisoxazol-4-yl)benzylBRD40.237 µMMCF-7Significant activity[10]

Table 1: Comparative bioactivity of selected 4-substituted phthalazin-1(2H)-one derivatives. This table summarizes data from multiple sources to illustrate the range of potencies and targets.

The data clearly indicates that while the phthalazinone core is essential, the intricate side chain at the 4-position is critical for high-affinity binding to the target's active site. For PARP inhibitors like Olaparib, this chain occupies the nicotinamide binding pocket of the enzyme.[3][19]

Clinical Significance and Future Outlook

The development of 4-substituted phthalazin-1(2H)-ones, particularly PARP inhibitors, represents a triumph of rational drug design and a paradigm shift towards targeted cancer therapy. Olaparib (Lynparza®) was the first PARP inhibitor to gain FDA approval and is now used to treat certain types of ovarian, breast, pancreatic, and prostate cancers.[6][7][23] Following its success, other phthalazinone-based inhibitors like Talazoparib have also entered clinical use.[3][24]

However, challenges such as acquired drug resistance remain.[22] Current research focuses on designing next-generation phthalazinone derivatives that can overcome these resistance mechanisms, exhibit greater selectivity for PARP1 over PARP2 to potentially reduce hematological toxicity, or possess dual-targeting capabilities.[20][22] The continued exploration of this versatile scaffold promises to yield novel and more effective treatments, further solidifying the legacy of 4-substituted phthalazin-1(2H)-ones in the oncology drug pipeline.

References

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available at: [Link] [Accessed February 27, 2026].

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. Available at: [Link] [Accessed February 27, 2026].

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Royal Society of Chemistry. Available at: [Link] [Accessed February 27, 2026].

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers. Available at: [Link] [Accessed February 27, 2026].

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

  • YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. PubMed. Available at: [Link] [Accessed February 27, 2026].

  • In vitro analysis of PARP inhibitor nanoformulations. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

  • Olaparib. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

  • Study of Talazoparib, a PARP Inhibitor, in Patients With Advanced or Recurrent Solid Tumors. ClinicalTrials.gov. Available at: [Link] [Accessed February 27, 2026].

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. Available at: [Link] [Accessed February 27, 2026].

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. Available at: [Link] [Accessed February 27, 2026].

  • Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. American Society of Clinical Oncology. Available at: [Link] [Accessed February 27, 2026].

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

  • Olaparib. Wikipedia. Available at: [Link] [Accessed February 27, 2026].

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available at: [Link] [Accessed February 27, 2026].

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link] [Accessed February 27, 2026].

  • New Models for Testing Melanoma Drugs and Vaccines. Melanoma Research Alliance. Available at: [Link] [Accessed February 27, 2026].

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Sciety. Available at: [Link] [Accessed February 27, 2026].

  • Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). Available at: [Link] [Accessed February 27, 2026].

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. Available at: [Link] [Accessed February 27, 2026].

  • Phthalazinone compound as parp inhibitor. Google Patents.
  • Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. MDPI. Available at: [Link] [Accessed February 27, 2026].

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. Available at: [Link] [Accessed February 27, 2026].

  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available at: [Link] [Accessed February 27, 2026].

  • Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. American Association for Cancer Research. Available at: [Link] [Accessed February 27, 2026].

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Semantic Scholar. Available at: [Link] [Accessed February 27, 2026].

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. Available at: [Link] [Accessed February 27, 2026].

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary World. Available at: [Link] [Accessed February 27, 2026].

  • 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. ACS Publications. Available at: [Link] [Accessed February 27, 2026].

  • PARP Assays. BPS Bioscience. Available at: [Link] [Accessed February 27, 2026].

Sources

Reactivity Profile of the Methylsulfonyl Group in Phthalazinone Systems: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phthalazinone and phthalazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutics ranging from PARP inhibitors to targeted anti-inflammatory agents[1]. The strategic introduction of a methylsulfonyl group (


) onto these heterocyclic systems drastically alters their chemical reactivity and pharmacological profile. This technical guide provides an in-depth mechanistic and practical analysis of the methylsulfonyl group in phthalazinone systems, focusing on its dual role: a highly labile leaving group in nucleophilic aromatic substitution (SNAr) and a critical pharmacophore for target engagement in biological systems[2].

Mechanistic Foundations: Electronics of the Methylsulfonyl Group

The methylsulfonyl group is characterized by potent electron-withdrawing properties, exerting both strong inductive (-I) and resonance (-M) effects. When positioned at the C-1 or C-4 position of a phthalazine or phthalazinone ring, it significantly depletes the local electron density of the heterocycle.

To understand its reactivity, we must compare its electronic parameters against other common substituents (Table 1).

Table 1: Comparative Electronic Parameters of Common Substituents

SubstituentHammett

Hammett

Primary Electronic EffectLeaving Group Ability (SNAr)

0.720.60Strong -I, Strong -MExcellent (forms

)

0.540.43Strong -IPoor

0.230.37Strong -I, Weak +MGood (forms

)

-0.270.12Strong +M, Weak -IVery Poor

Data synthesis based on standard physical organic chemistry parameters.

Causality in Reactivity: The exceptional leaving group ability of the methylsulfonyl group in SNAr reactions stems from the stability of the departing methanesulfinate anion (


). Because the negative charge is highly delocalized over two equivalent oxygen atoms, the anion is a weak, stable base, making the 

group superior to halogens for late-stage functionalization[3].

Synthetic Workflows: The SNAr Reactivity Profile

In the synthesis of functionalized phthalazines, 1-mesylphthalazines (methylsulfonylphthalazines) act as highly versatile electrophilic intermediates[4]. They undergo rapid SNAr with a variety of nucleophiles, including amines, hydrazines, and carbon nucleophiles (e.g., active methylene compounds)[5].

Unlike halogenated precursors (e.g., 1-chlorophthalazine), which often require elevated temperatures, extended reaction times, or transition-metal catalysis for amination, 1-mesylphthalazines react under exceptionally mild conditions. The strongly electron-withdrawing sulfone pre-activates the carbon center. During the nucleophilic attack, the formation of the Meisenheimer intermediate is the rate-determining step; the sulfone group stabilizes this intermediate through its -M effect before departing[5].

SNAr_Workflow A 1-Methylsulfonylphthalazine (Electrophile) B Nucleophile (e.g., Hydrazine/Amine) C Meisenheimer Complex (Stabilized Intermediate) D 1-Substituted Phthalazine (Product) C->D Elimination E Methanesulfinate Anion (Leaving Group) C->E Elimination AB AB AB->C Addition

Caption: SNAr mechanism of 1-methylsulfonylphthalazine with nucleophiles.

Pharmacological Targeting: The Methylsulfonyl Group in Drug Design

Beyond its synthetic utility as a leaving group, the


 moiety is a privileged pharmacophore when retained in the final drug molecule. A classic example is its role in [2].

In the design of 4-aryl-2(1H)-phthalazinone derivatives, the methylsulfonyl group is strategically positioned to interact with the secondary pocket of the COX-2 active site[1].

Causality of Target Engagement: The COX-2 enzyme differs from COX-1 by the substitution of an isoleucine for a valine at position 523. This seemingly minor change opens a side pocket containing the Arg513 residue. The oxygen atoms of the methylsulfonyl group act as strong hydrogen bond acceptors, forming a critical bidentate interaction with the guanidinium side chain of Arg513[2]. This interaction is the primary driver of COX-2 selectivity, preventing the drug from binding to the more sterically restricted COX-1 active site, thereby reducing gastrointestinal side effects.

COX2_Binding A Phthalazinone Core B Methylsulfonyl Group (-SO2CH3) A->B Scaffold Attachment C COX-2 Active Site (Val523 Pocket) B->C Steric Access D Arg513 Residue B->D Strong H-Bond (Selectivity Driver) E His90 / Gln192 B->E Polar Interactions

Caption: Pharmacophoric interactions of the methylsulfonyl group in the COX-2 active site.

Standardized Experimental Protocols

To ensure reproducibility in drug development workflows, the following self-validating protocol details the nucleophilic displacement of a methylsulfonyl group from a phthalazine core using hydrazine hydrate. This is a foundational step in synthesizing biologically active[6].

Protocol: Synthesis of 1-Hydrazinophthalazine via SNAr of 1-Mesylphthalazine

Objective: Complete displacement of the


 group to yield the hydrazine derivative.

Self-Validation Checkpoint: The reaction progress is monitored by Thin Layer Chromatography (TLC). The highly polar hydrazine product will remain near the baseline in standard EtOAc/Hexane systems, while the starting mesylphthalazine is highly mobile. Spectroscopic validation is confirmed by the complete loss of the ~3.0 ppm singlet (


) in the 

NMR spectrum.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylsulfonylphthalazine (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Nucleophile Addition: Add hydrazine hydrate (64% in water, 5.0 mmol, 5.0 eq) dropwise at room temperature. Causality: A strict 5-fold excess of hydrazine is required to prevent the formation of symmetrical 1,2-bis(phthalazin-1-yl)hydrazine dimers, ensuring mono-substitution.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material spot is completely consumed[5].

  • Workup & Isolation: Cool the reaction mixture to 0 °C in an ice bath. Causality: The product, 1-hydrazinophthalazine, selectively precipitates upon cooling due to its drastically lower solubility in cold ethanol compared to the methanesulfinate byproduct.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) and cold diethyl ether (10 mL) to remove residual hydrazine and water. Dry under high vacuum for 12 hours.

  • Validation: Confirm the structure via

    
     NMR (DMSO-
    
    
    
    ). Look for the appearance of
    
    
    -exchangeable broad singlets at ~4.5 ppm (
    
    
    ) and ~8.5 ppm (
    
    
    ), and verify the absolute absence of the 3.0 ppm methyl singlet.

Conclusion

The methylsulfonyl group serves as a dual-purpose functional moiety in phthalazinone chemistry. Synthetically, its potent electron-withdrawing nature and excellent leaving group capabilities make it a superior, mild alternative to halogens for late-stage SNAr functionalization[3]. Pharmacologically, it serves as a critical hydrogen-bond acceptor, driving target selectivity in enzymes such as COX-2[2]. Mastery of its reactivity profile allows drug development professionals to efficiently navigate both the synthesis and optimization of phthalazinone-based therapeutics.

References

  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. ChemMedChem (PubMed).[Link]

  • Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (PubMed).[Link]

  • Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules (MDPI).[Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules (PMC).[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Protocol for the Synthesis of Olaparib (AZD2281) Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary

Olaparib (AZD2281) is a first-in-class, highly potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of germline BRCA-mutated advanced ovarian and breast cancers. The clinical efficacy of Olaparib is driven not only by its catalytic inhibition of PARP1 and PARP2 but also by its profound ability to trap PARP enzymes on damaged DNA, leading to synthetic lethality in homologous recombination (HR)-deficient cells.

This application note details the foundational medicinal chemistry route for synthesizing Olaparib and its critical intermediates, originally developed by Menear et al. [1]. By breaking down the retrosynthetic logic and providing step-by-step protocols, this guide serves as a self-validating system for researchers aiming to synthesize the phthalazinone scaffold or develop novel PARP-trapping analogues.

Mechanistic Rationale: PARP Trapping & Synthetic Lethality

To design effective PARP inhibitors, one must understand the causality of their cytotoxicity. Early models assumed PARP inhibitors functioned solely by blocking the catalytic auto-PARylation required for DNA single-strand break (SSB) repair. However, subsequent studies revealed that the primary driver of cancer cell death is PARP trapping [2].

Olaparib induces a poisonous allosteric effect, locking the PARP1/2 enzymes onto the DNA at the site of the break. When the replication fork collides with this trapped complex, it collapses into a highly cytotoxic double-strand break (DSB). In normal cells, HR pathways (mediated by BRCA1/2) repair the DSB. In BRCA-mutated cancer cells, the absence of HR forces the cell into error-prone repair pathways, culminating in synthetic lethality.

MoA SSB Single-Strand Break (SSB) PARP PARP1/2 Recruitment SSB->PARP Olaparib Olaparib (AZD2281) PARP->Olaparib Inhibition Trap PARP Trapping on DNA Olaparib->Trap DSB Double-Strand Break (DSB) Trap->DSB Replication HR Homologous Recombination (BRCA1/2 Proficient) DSB->HR NoHR HR Deficiency (BRCA1/2 Mutated) DSB->NoHR Repair DNA Repair & Survival HR->Repair Death Synthetic Lethality (Cell Death) NoHR->Death

Figure 1: Mechanism of PARP trapping and BRCA-mediated synthetic lethality.

Retrosynthetic Strategy & Causality

The synthesis of Olaparib relies on the construction of the 4-benzyl-2H-phthalazin-1-one core. The strategic choice to utilize a Horner-Wadsworth-Emmons (HWE) olefination followed by a hydrazine-mediated cyclization is highly deliberate:

  • Regiocontrol via Phosphonate: Direct aldol condensation of phthalide derivatives often yields poor regioselectivity and complex mixtures. By first synthesizing dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, the HWE olefination with 2-fluoro-5-formylbenzonitrile proceeds with excellent E/Z geometric control and high yields.

  • Thermodynamic Cyclization: The exocyclic double bond of the isobenzofuran-1-ylidene intermediate is highly susceptible to nucleophilic attack. Hydrazine hydrate acts as a bis-nucleophile, attacking the lactone carbonyl and subsequently undergoing an intramolecular cyclization to form the stable, aromatic phthalazinone ring.

  • Late-Stage Diversification: Leaving the amide coupling as the final step allows researchers to easily swap the 1-(cyclopropanecarbonyl)piperazine moiety to explore structure-activity relationships (SAR) without repeating the entire core synthesis [1].

Synthesis A 2-Carboxybenzaldehyde + Dimethyl phosphite B Dimethyl (3-oxo-1,3-dihydroisobenzofuran -1-yl)phosphonate A->B NaOMe, MeOH D Isobenzofuran-1-ylidene Intermediate B->D C 2-Fluoro-5-formylbenzonitrile C->D HWE Olefination (Et3N) F Phthalazinone Nitrile D->F E Hydrazine hydrate E->F Cyclization (90°C) G Phthalazinone Carboxylic Acid (Key Intermediate) F->G 1. NaOH (aq) 2. HCl (aq) I Olaparib (AZD2281) G->I H 1-(Cyclopropanecarbonyl)piperazine + HBTU / DIPEA H->I Amide Coupling

Figure 2: Chemical workflow for the synthesis of Olaparib and its intermediates.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Causality: Sodium methoxide deprotonates the dimethyl phosphite, generating a strong nucleophile that attacks the aldehyde carbon of 2-carboxybenzaldehyde. Subsequent intramolecular esterification (lactonization) yields the phosphonate intermediate.

  • Charge a flame-dried round-bottom flask with 2-carboxybenzaldehyde (1.0 eq) and anhydrous methanol.

  • Cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Add dimethyl phosphite (1.2 eq) dropwise.

  • Slowly add sodium methoxide (1.1 eq, 25% solution in methanol) while maintaining the temperature below 5 °C.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Quench with methanesulfonic acid (1.2 eq), concentrate under reduced pressure, and partition between water and dichloromethane (DCM).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the phosphonate as a white solid.

Step 2: HWE Olefination to Isobenzofuran-1-ylidene Intermediate

Causality: Triethylamine acts as a mild base to generate the phosphonate carbanion, which attacks 2-fluoro-5-formylbenzonitrile. The elimination of the phosphate by-product drives the formation of the exocyclic alkene.

  • Dissolve the phosphonate intermediate (1.0 eq) and 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12–16 hours. The product will typically precipitate out of the solution.

  • Filter the resulting solid, wash with cold THF and water, and dry under vacuum to obtain 2-fluoro-5-(3-oxo-isobenzofuran-1-ylidenemethyl)benzonitrile.

Step 3: Hydrazine-Mediated Cyclization

Causality: Hydrazine acts as a bidentate nucleophile. It opens the lactone ring and condenses with the alkene to form the diazine ring system, establishing the core 4-benzyl-2H-phthalazin-1-one architecture.

  • Suspend the isobenzofuran-1-ylidene intermediate (1.0 eq) in water.

  • Add hydrazine hydrate (excess, typically 5.0 eq).

  • Heat the mixture to 90 °C and stir for 24 hours.

  • Cool the reaction to room temperature. The desired phthalazinone nitrile will precipitate.

  • Filter the solid, wash thoroughly with water and cold ethanol, and dry under vacuum.

Step 4: Nitrile Hydrolysis to the Key Carboxylic Acid Intermediate

Causality: Base-catalyzed hydrolysis converts the benzonitrile group into a carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the highly pure free acid.

  • Suspend the phthalazinone nitrile intermediate in a 10% aqueous NaOH solution (excess).

  • Heat the mixture to reflux (100 °C) for 12 hours until the suspension becomes a clear solution (indicating complete conversion to the soluble sodium carboxylate).

  • Cool the solution to 0 °C.

  • Slowly acidify the mixture using 2M HCl until the pH reaches 2–3.

  • Filter the resulting copious white precipitate, wash with water, and dry extensively under vacuum to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .

Step 5: Amide Coupling (Synthesis of Olaparib)

Causality: HBTU activates the carboxylic acid by forming an active ester, which is highly susceptible to nucleophilic attack by the secondary amine of 1-(cyclopropanecarbonyl)piperazine. DIPEA acts as a non-nucleophilic base to neutralize the generated acid.

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and HBTU (1.2 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add 1-(cyclopropanecarbonyl)piperazine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 2–4 hours.

  • Dilute the reaction with water to precipitate the crude product.

  • Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (DCM:MeOH) or preparative HPLC to yield Olaparib (AZD2281) as a crystalline solid.

Quantitative Data & Reaction Parameters

The following table summarizes the typical reaction parameters, required equivalents, and expected yields for the standardized synthesis of Olaparib intermediates based on optimized literature protocols [1].

StepReaction NameKey Reagents & EquivalentsTime / TempExpected YieldPurity (HPLC)
1 Phosphonate Synthesis2-Carboxybenzaldehyde (1.0 eq), Dimethyl phosphite (1.2 eq), NaOMe (1.1 eq)2 h / 0 °C to RT85 - 91%> 95%
2 HWE OlefinationPhosphonate (1.0 eq), 2-Fluoro-5-formylbenzonitrile (1.0 eq), Et₃N (1.5 eq)12 h / RT75 - 80%> 90%
3 CyclizationIsobenzofuran intermediate (1.0 eq), Hydrazine hydrate (5.0 eq)24 h / 90 °C88 - 92%> 95%
4 Nitrile HydrolysisPhthalazinone Nitrile (1.0 eq), NaOH (aq, excess), HCl (aq)12 h / 100 °C90 - 95%> 98%
5 Amide CouplingCarboxylic Acid (1.0 eq), Piperazine derivative (1.1 eq), HBTU (1.2 eq)3 h / RT70 - 85%> 99%

References

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., Dillon, K. J., Drzewiecki, J., Garman, S., Gomez, S., Javaid, H., Kerrigan, F., Knights, C., Lau, A., Loh, V. M., Jr, Matthews, I. T., Moore, S., O'Connor, M. J., Smith, G. C., & Martin, N. M. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.[Link]

  • Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., Ji, J., Takeda, S., & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599.[Link]

Nucleophilic substitution reactions using 4-(methylsulfonyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Reactions Using 4-(Methylsulfonyl)phthalazin-1(2H)-one

Executive Summary

The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Talazoparib) and various VEGFR inhibitors.[1] While 4-chlorophthalazin-1(2H)-one is the conventional electrophile for functionalizing the C4 position, it often requires high temperatures or transition metal catalysis (Buchwald-Hartwig) to react with sterically hindered or electron-poor nucleophiles.[1]

This guide details the application of 4-(methylsulfonyl)phthalazin-1(2H)-one as a superior, highly activated electrophile.[1] The C4-methylsulfonyl (


) moiety acts as a "super-leaving group" in nucleophilic aromatic substitution (

), enabling milder reaction conditions, higher yields, and improved chemoselectivity compared to halide analogs.[1]

Mechanistic Principles & Advantage

The Activation Strategy

The reactivity of the phthalazinone core at the C4 position is governed by the electron-deficiency of the diazine ring. The introduction of a methylsulfonyl group at C4 creates a potent electrophilic center due to the strong electron-withdrawing inductive (


) and mesomeric (

) effects of the sulfone.[1]
  • Leaving Group Ability:

    
    .
    
  • Hard/Soft Selectivity: The sulfone is particularly effective for "hard" nucleophiles (primary amines, alkoxides) but also reacts rapidly with "soft" nucleophiles (thiols) due to the low energy of the C-S bond antibonding orbital (

    
    ).[1]
    
Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway.[2] The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the irreversible expulsion of the methinate sulfinate anion.[1]

SNAr_Mechanism Substrate 4-(Methylsulfonyl) phthalazin-1(2H)-one Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex + Nu-H (Rate Limiting) Nu Nucleophile (H-Nu) Nu->Complex Product C4-Substituted Phthalazinone Complex->Product - MeSO2H LG Leaving Group (MeSO2-) Complex->LG Elimination

Figure 1:


 mechanism illustrating the displacement of the methylsulfonyl group.

Experimental Protocols

Pre-requisite: Reagent Preparation (If not commercially sourced)

Note: While often purchased, the sulfone can be synthesized from the sulfide.[1]

  • Starting Material: 4-(Methylthio)phthalazin-1(2H)-one.[1]

  • Oxidation: Dissolve sulfide (1.0 eq) in DCM/MeOH (1:1). Add Oxone (2.5 eq) or mCPBA (2.2 eq) at 0°C. Stir at RT for 4–6 h.

  • Workup: Quench with aqueous

    
    , extract with DCM, and wash with 
    
    
    
    .[1]
  • Validation: Check for disappearance of S-Me peak (~2.6 ppm) and appearance of

    
     peak (~3.3–3.5 ppm) in 
    
    
    
    NMR.
Protocol A: C-N Bond Formation (Amination)

Best for: Synthesis of PARP inhibitor analogs (e.g., piperazine introduction).[1]

Reagents:

  • Substrate: 4-(Methylsulfonyl)phthalazin-1(2H)-one (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 – 1.5 equiv)[1]

  • Base:

    
     or DIPEA (2.0 equiv)[1]
    
  • Solvent: DMF (dimethylformamide) or DMSO (dimethyl sulfoxide)[1]

Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the sulfone substrate (100 mg, 0.45 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add the amine (e.g., N-Boc-piperazine, 0.50 mmol) followed by DIPEA (116 mg, 0.90 mmol).

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2–4 hours.

    • Anilines/Hindered Amines: Stir at 90–100°C for 6–12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The sulfone peak should disappear rapidly.

  • Workup: Pour the mixture into ice-cold water (20 mL). The product often precipitates. Filter the solid, wash with water and cold ether.[1] If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.[1]
    
Protocol B: C-O Bond Formation (Etherification)

Best for: Introducing alkoxy side chains.[1]

Reagents:

  • Substrate: 4-(Methylsulfonyl)phthalazin-1(2H)-one (1.0 equiv)[1]

  • Nucleophile: Alcohol (R-OH) (used as solvent or 2.0 equiv in THF)[1]

  • Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv)[1]

Procedure:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF (0.5 M relative to substrate) at 0°C.
    
  • Alkoxide Formation: Add the alcohol (R-OH) dropwise. Stir for 15 min at 0°C until

    
     evolution ceases.
    
  • Displacement: Add 4-(methylsulfonyl)phthalazin-1(2H)-one (solid or THF solution) in one portion.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours. (Heating to 50°C may be required for secondary alcohols).[1]

  • Quench: Carefully quench with sat.

    
     solution.[1] Extract and purify as above.
    

Comparative Data: Sulfone vs. Chloride

The following table highlights the kinetic advantage of the methylsulfonyl group in a standard reaction with morpholine (DMF, 80°C).

Feature4-Chloro-phthalazinone4-Mesyl-phthalazinoneAdvantage
Reaction Time 12 – 24 hours1 – 3 hoursFaster Kinetics
Yield 65 – 75%85 – 95%Cleaner Profile
Temperature Often >100°C60 – 80°CEnergy Efficient
By-products Hydrolysis (common at high T)MinimalChemoselectivity

Troubleshooting & Optimization

  • Issue: Hydrolysis to Phthalazin-1,4-dione.

    • Cause: Wet solvents or hygroscopic base. The sulfone is so active it can react with water.

    • Solution: Use anhydrous DMF/DMSO stored over molecular sieves.

  • Issue: Poor Solubility.

    • Cause: Phthalazinones are prone to

      
      -stacking and H-bonding.[1]
      
    • Solution: Use DMSO as solvent or add 10% TFE (trifluoroethanol) to improve solubility.[1]

  • Issue: Regioselectivity (N2 vs C4).

    • Context: If using a strong base (NaH) with an electrophile, N2-alkylation can compete.[1]

    • Solution: In

      
      , the nucleophile attacks C4.[1] To prevent N2 side-reactions during workup or subsequent steps, consider protecting N2 (e.g., PMB, SEM) if the synthesis is complex, though usually not necessary for simple displacement.[1]
      

Workflow Visualization

Workflow Start Start: 4-Chlorophthalazin-1(2H)-one Step1 Thiolation (NaSMe, DMF, 80°C) Start->Step1 Inter Intermediate: 4-(Methylthio)phthalazinone Step1->Inter Step2 Oxidation (mCPBA or Oxone) Inter->Step2 Activated Activated Electrophile: 4-(Methylsulfonyl)phthalazinone Step2->Activated Branch Select Nucleophile Activated->Branch PathA Path A: Amine (HNR2, Et3N, DMF, 60°C) Branch->PathA PathB Path B: Alcohol (ROH, NaH, THF, RT) Branch->PathB ProdA Product A: 4-Amino-phthalazinone (PARP Inhibitor Scaffold) PathA->ProdA ProdB Product B: 4-Alkoxy-phthalazinone PathB->ProdB

Figure 2: Complete synthetic workflow from the chloride precursor to final functionalized scaffolds.[3]

References

  • Synthesis and Reactivity of Phthalazinones

    • El-Badry, Y. A., et al. (2012).[1] "Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles." Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361.[1]

  • Leaving Group Comparison (Sulfone vs. Sulfide)

    • BenchChem Technical Support. (2025).[1][3][4][5][6] "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." BenchChem Application Notes.

  • General

    
     Mechanism & Kinetics: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412.[1] (Classic foundation for Leaving Group hierarchy).[1]

    • Master Organic Chemistry. (2018).[1][7][8] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

  • Phthalazinone Scaffolds in Drug Discovery (PARP Inhibitors)

    • Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581-6591.[1] (Context for Olaparib-like scaffolds).

Sources

Recrystallization techniques for high-purity 4-(methylsulfonyl)-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of 4-(methylsulfonyl)-1(2H)-phthalazinone

Executive Summary

This application note details the purification of 4-(methylsulfonyl)-1(2H)-phthalazinone , a critical intermediate in the synthesis of the PARP inhibitor Olaparib (AZD2281). Achieving purity exceeding 99.5% is paramount at this stage, as downstream coupling with piperazine derivatives is sensitive to stoichiometric imbalances caused by impurities. Furthermore, efficient removal of the sulfide precursor (4-(methylthio)-1(2H)-phthalazinone) and the sulfoxide intermediate is required to prevent "carry-over" impurities in the final API.

This guide moves beyond generic procedures, offering a solubility-driven thermodynamic approach to recrystallization, specifically targeting the polarity differences between the sulfonyl, sulfinyl, and thioether moieties.

Chemical Context & Impurity Profile

The target molecule is a crystalline solid with a high melting point (typically >220°C).[1] It is synthesized via the oxidation of 4-(methylthio)-1(2H)-phthalazinone.

Critical Quality Attributes (CQAs):

  • Target Purity: >99.5% (HPLC area).

  • Primary Impurity A (Starting Material): 4-(methylthio)-1(2H)-phthalazinone (Hydrophobic).

  • Primary Impurity B (Intermediate): 4-(methylsulfinyl)-1(2H)-phthalazinone (Polar).

  • Genotoxic Impurity: Residual Hydrazine (from ring closure steps).

Mechanistic Insight: The sulfonyl group (


) significantly increases the polarity and hydrogen-bond accepting capability compared to the sulfide precursor. However, the phthalazinone core remains relatively insoluble in non-polar solvents. The purification strategy exploits the differential solubility in protic solvents  (Ethanol, Acetic Acid) where the sulfone crystallizes preferentially due to efficient lattice packing, while the less symmetrical sulfoxide and more lipophilic sulfide remain in the mother liquor.

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of 4-(methylsulfonyl)-1(2H)-phthalazinone to guide solvent selection.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection PotentialRecommendation
Ethanol (95%) ModerateVery LowHigh (Rejects Sulfide)Primary Choice
Acetic Acid (Glacial) HighModerateHigh (Rejects Hydrazine)Secondary Choice
DMSO / Water Very HighLowModerate (Hard to dry)Use for very crude batches
Ethyl Acetate LowInsolubleLowAnti-solvent only
DCM LowInsolubleLowNot recommended

Detailed Protocols

Protocol A: The "Ethanol-Reflux" Method (Standard High-Purity)

Best for batches with purity >95% needing a polish to >99.5%.

Materials:

  • Crude 4-(methylsulfonyl)-1(2H)-phthalazinone.

  • Solvent: Ethanol (Industrial Grade, 99% or 95%).

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer.

Step-by-Step Procedure:

  • Slurry Formation: Charge the crude solid into the reactor. Add Ethanol (15 volumes) (e.g., 15 mL per 1 g of solid).

    • Note: Do not add water yet. Starting with pure ethanol ensures maximum temperature can be reached to dissolve lipophilic sulfide impurities.

  • Reflux: Heat the mixture to reflux (

    
    ). Agitate vigorously (300 RPM).
    
    • Observation: The mixture may not fully clarify if the concentration is high. This is acceptable; we rely on the steep solubility curve.

  • Hot Filtration (Optional but Recommended): If insoluble black specks (metal oxides or charred residues) are visible, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.

    • Critical: Perform this rapidly to prevent premature crystallization on the filter.

  • Controlled Cooling (The Purification Step):

    • Cool the filtrate to

      
       over 20 minutes.
      
    • Seeding: At

      
      , add pure seed crystals (0.5 wt%) to induce uniform nucleation. This prevents oiling out and trapping of impurities.
      
    • Continue cooling to

      
       at a rate of 
      
      
      
      .
    • Thermodynamic Logic: Slow cooling allows the sulfone molecules to align perfectly in the crystal lattice, excluding the sterically different sulfoxide/sulfide molecules.

  • Aging: Hold the slurry at

    
     for 2 hours.
    
  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with cold Ethanol (

    
    , 2 volumes) .
    
    • Why: This displaces the mother liquor containing the impurities without re-dissolving the product.

  • Drying: Dry in a vacuum oven at

    
     until constant weight.
    
Protocol B: The "Acetic Acid/Water" Method (For Stubborn Impurities)

Best for crude batches (<90% purity) or when hydrazine removal is critical.

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (5 volumes) . Heat to

    
    . The solid should dissolve completely due to the protonation of the phthalazinone nitrogen, breaking intermolecular H-bonds.
    
  • Anti-Solvent Addition: While maintaining

    
    , slowly add Water (5 volumes)  dropwise over 30 minutes.
    
    • Visual: The solution will become turbid.[2]

  • Crystallization: Cool slowly to Room Temperature (

    
    ).
    
  • Filtration & Wash: Filter the solid.[1][3] Crucial: Wash with copious amounts of Water (to remove acid) followed by a small Ethanol rinse (to aid drying).

  • Drying: Requires higher temperature (

    
    ) under high vacuum to remove acetic acid traces.
    

Process Visualization

The following diagrams illustrate the logical flow and impurity fate during Protocol A.

Figure 1: Recrystallization Workflow

RecrystallizationFlow Start Crude 4-(methylsulfonyl)-1(2H)-phthalazinone Solvent Add Ethanol (15 Vol) Start->Solvent Heat Heat to Reflux (78°C) Solvent->Heat Check Complete Dissolution? Heat->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot No (Insolubles present) Cooling Controlled Cooling (10°C/hr) + Seeding at 60°C Check->Cooling Yes FilterHot->Cooling Aging Age at 0-5°C (2 hrs) Cooling->Aging FilterCold Vacuum Filtration Aging->FilterCold Wash Wash: Cold Ethanol (2 Vol) FilterCold->Wash Dry Dry: 50°C Vacuum Wash->Dry

Caption: Step-by-step workflow for the Ethanol-based recrystallization process.

Figure 2: Impurity Fate Map

ImpurityFate Input Crude Mixture Process Recrystallization (Ethanol System) Input->Process Product Crystalline Product (Sulfone) Process->Product Crystallizes Liquor Mother Liquor (Filtrate) Process->Liquor Remains Dissolved Sulfide Sulfide Impurity (Lipophilic) Liquor->Sulfide High Solubility in EtOH Sulfoxide Sulfoxide Impurity (Polar/Steric mismatch) Liquor->Sulfoxide Lattice Exclusion Hydrazine Residual Hydrazine (Highly Soluble) Liquor->Hydrazine Washed Away

Caption: Fate of critical impurities during the crystallization process. Lattice exclusion drives purity.

Troubleshooting & Optimization

  • Problem: Low Yield (<70%).

    • Cause: Too much solvent or cooling was insufficient.

    • Fix: Reduce Ethanol to 10-12 volumes or concentrate the mother liquor to half volume and harvest a second crop (Note: Second crop requires separate purity check).

  • Problem: Purity <99%.

    • Cause: Cooling too fast (entrapped mother liquor).

    • Fix: Re-process using Protocol B (Acetic Acid), or slow down the cooling ramp in Protocol A.

  • Problem: Product is colored (Yellow/Pink).

    • Cause: Oxidation byproducts or transition metals.

    • Fix: Add Activated Carbon (Charcoal) during the reflux step of Protocol A, stir for 15 mins, then hot filter.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[4] Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • AstraZeneca AB. (2008). "Phthalazinone Derivatives." World Intellectual Property Organization Patent WO 2008/047082. (Describes synthesis and purification of Olaparib intermediates). Link

  • Shanghai De Novo Pharmatech Co Ltd. (2013).[5] "Process for the preparation of Olaparib and intermediates thereof." U.S. Patent Application US20130224107A1. Link

  • BenchChem. (2025).[6][7] "Recrystallization Solvents for Phthalazinones." BenchChem Technical Guides. Link (General reference for solvent selection logic).

Sources

Advanced Catalytic Coupling Strategies for 4-Methylsulfonyl Phthalazinone Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the advanced catalytic coupling strategies for 4-(methylsulfonyl)phthalazin-1(2H)-one , a critical high-value intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib, Talazoparib).

The methylsulfonyl (mesyl,


)  group at the C4 position of the phthalazinone core serves as a highly reactive "pseudohalide" electrophile. Its unique electronic properties allow for orthogonal functionalization strategies that are often superior to traditional 4-chloro derivatives, particularly in transition-metal-catalyzed C–C and C–N bond-forming reactions.

Part 1: Strategic Overview & Mechanistic Rationale

The Electrophilic Advantage

In the phthalazin-1(2H)-one scaffold, the C4 position is vinylogous to the carbonyl, making it susceptible to nucleophilic attack. The 4-methylsulfonyl group is an exceptional leaving group for two reasons:

  • High Electrophilicity: The strong electron-withdrawing nature of the sulfone lowers the LUMO energy of the heterocycle, facilitating oxidative addition by transition metals (Pd, Ni) or direct attack by nucleophiles.

  • Chemo-orthogonality: Unlike 4-chloro derivatives, the sulfonyl group is resistant to hydrogenolysis and certain hydrolytic conditions, yet it can be selectively activated under specific catalytic manifolds (e.g., desulfitative coupling).

Reaction Pathways

We define two primary catalytic workflows for this scaffold:

  • Pathway A (C–C Coupling): Palladium-catalyzed desulfitative cross-coupling (Suzuki-Miyaura type) to install aryl/heteroaryl groups.

  • Pathway B (C–N Coupling): Lewis acid or Transition-metal catalyzed amination to install piperazine/amine side chains (critical for PARP pharmacophores).

Mechanistic Diagram

The following diagram illustrates the divergent catalytic pathways available for 4-methylsulfonyl phthalazinone.

Phthalazinone_Coupling Start 4-Methylsulfonyl phthalazin-1(2H)-one Cat_A Pd(0) Catalyst (Desulfitative Activation) Start->Cat_A + Ar-B(OH)2 Base Cat_B Lewis Acid / Pd(II) (Amination) Start->Cat_B + HNR2 (e.g., Piperazine) Inter_A Oxidative Addition Complex [Pd-Ar-SO2Me] Cat_A->Inter_A - SO2 Inter_B Activated Electrophile Complex Cat_B->Inter_B Prod_CC 4-Aryl-phthalazin-1(2H)-one (C-C Bond) Inter_A->Prod_CC Reductive Elimination Prod_CN 4-Amino-phthalazin-1(2H)-one (C-N Bond) Inter_B->Prod_CN Nucleophilic Displacement

Caption: Divergent catalytic functionalization of 4-methylsulfonyl phthalazinone yielding C-C and C-N coupled products.

Part 2: Experimental Protocols

Method A: Pd-Catalyzed Desulfitative Suzuki-Miyaura Coupling

Objective: Synthesis of 4-arylphthalazin-1(2H)-ones via C–S bond activation. Mechanism: This reaction proceeds via the oxidative addition of Pd(0) into the C–S bond, followed by desulfitation (loss of


) and transmetallation with the boronic acid.
Reagents & Equipment[1][2][3]
  • Substrate: 4-(Methylsulfonyl)phthalazin-1(2H)-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: PCy3 (Tricyclohexylphosphine) or XPhos (10 mol%)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane / Toluene (anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Protocol
  • Setup: In a glovebox or under active Argon flow, charge a dry Schlenk tube with 4-(methylsulfonyl)phthalazin-1(2H)-one (224 mg, 1.0 mmol), Arylboronic acid (1.5 mmol),

    
     (46 mg, 0.05 mmol), ligand (0.10 mmol), and 
    
    
    
    (636 mg, 3.0 mmol).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Seal the tube with a Teflon screw cap.

  • Reaction: Heat the reaction mixture to 100–110 °C in an oil bath with vigorous magnetic stirring for 12–18 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting sulfone (usually polar) should disappear, replaced by a fluorescent product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, gradient 0–5% MeOH in DCM).

    • Note: Phthalazinones can be sparingly soluble; if precipitation occurs during workup, collect the solid by filtration instead.

Method B: Lewis Acid-Catalyzed Amination (C–N Coupling)

Objective: Synthesis of 4-amino derivatives (PARP inhibitor pharmacophores) by displacing the sulfonyl group. Rationale: While thermal


 works, the use of a Lewis Acid catalyst significantly lowers the activation energy, allowing the reaction to proceed at lower temperatures and with sterically hindered amines (e.g., substituted piperazines).
Reagents & Equipment[1][2][3]
  • Substrate: 4-(Methylsulfonyl)phthalazin-1(2H)-one (1.0 equiv)

  • Nucleophile: N-Boc-piperazine or substituted amine (1.2 equiv)

  • Catalyst: Scandium(III) Triflate [

    
    ] (5–10 mol%)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol
  • Preparation: To a reaction vial equipped with a stir bar, add 4-(methylsulfonyl)phthalazin-1(2H)-one (1.0 mmol) and

    
     (49 mg, 0.1 mmol).
    
  • Addition: Suspend in MeCN (4 mL). Add DIPEA (350 µL, 2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction: Stir at 60 °C for 4–6 hours.

    • Comparison: Uncatalyzed thermal substitution typically requires refluxing in DMSO/DMF at >100 °C. The catalyst coordinates to the phthalazinone nitrogen/oxygen, increasing the electrophilicity at C4.

  • Quench & Isolation: Pour the mixture into ice-water (20 mL). The product often precipitates as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove trace amine.
  • Drying: Dry in a vacuum oven at 45 °C overnight.

Part 3: Data Summary & Troubleshooting

Comparative Efficiency Table
MethodReaction TypeLeaving GroupCatalystTemp (°C)Typical YieldKey Advantage
A Suzuki-Miyaura


100-11075-90%Access to 4-aryl derivatives without using organolithiums.
B Catalytic Amination


6085-95%Milder conditions than thermal

; cleaner profile.
C Thermal


None120+60-80%No catalyst cost; requires high heat/polar solvents.
Troubleshooting Guide
  • Low Conversion in Method A:

    • Cause: Poisoning of Pd catalyst by sulfur species released during desulfitation.

    • Solution: Increase catalyst loading to 10 mol% or switch to a Pd(II) precatalyst like

      
       with SPhos, which is robust against sulfur.
      
  • Hydrolysis of Substrate:

    • Observation: Formation of phthalazine-1,4-dione (hydroxy impurity).

    • Solution: Ensure all solvents are strictly anhydrous. The sulfonyl group is labile to hydroxide attack.

  • Solubility Issues:

    • Solution: If the starting material is insoluble in Dioxane, use a mixture of Dioxane/DMF (4:1) or use microwave irradiation to superheat the solvent.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry.

  • Lohse, A., et al. (2011). "Synthesis and biological evaluation of 4-phenylphthalazin-1(2H)-one derivatives as PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Dubbaka, S. R., & Vogel, P. (2003). "Palladium-Catalyzed Desulfitative Cross-Coupling Reactions of Sulfonyl Chlorides and Sulfinates." Angewandte Chemie International Edition.

  • BenchChem Application Note. (2025). "Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one."

Sources

Troubleshooting & Optimization

Overcoming stability issues of sulfonyl groups under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonyl Stability Solutions Center.

Current Status: Operational Specialist: Senior Application Scientist Ticket ID: SULF-BAS-001

You have reached the Tier-3 technical support guide for researchers encountering stability failures with sulfonyl groups (


) under basic conditions. This interface is designed to troubleshoot three critical failure modes: Hydrolysis  (Sulfonyl Chlorides), 

-Elimination
(Sulfones/Sulfonates), and N-H Instability (Sulfonamides).

Module 1: The Hydrolysis Crisis (Sulfonyl Chlorides)

User Issue: "My sulfonyl chloride is converting to the corresponding sulfonic acid before coupling with the amine, leading to low yields."

Technical Diagnosis

This is a kinetic competition issue. Sulfonyl chlorides are "hard" electrophiles. Under basic aqueous conditions (Schotten-Baumann), the sulfur atom is attacked by two competing nucleophiles:

  • The Amine (Desired): Forms the sulfonamide.

  • Hydroxide/Water (Undesired): Hydrolyzes the chloride to a sulfonic acid (dead end).

While the amine is generally more nucleophilic, the concentration of water/hydroxide in biphasic systems often overwhelms the reaction.

Troubleshooting Protocol: Optimized Schotten-Baumann

Standard protocols often fail due to poor pH control. Use this self-validating workflow.

Step 1: The "Cold-Phase" Setup

  • Dissolve the amine (1.0 equiv) in the organic phase (DCM or EtOAc).

  • Dissolve the base (typically

    
     or 
    
    
    
    ) in the aqueous phase.
  • Crucial: Cool both phases to 0°C before mixing. Hydrolysis rates drop significantly faster than amidation rates at lower temperatures.

Step 2: Controlled Addition (The "Starvation" Method)

  • Add the sulfonyl chloride (1.1–1.2 equiv) as a solution in DCM slowly to the vigorously stirring biphasic mixture.

  • Why? Keeping the instantaneous concentration of sulfonyl chloride low minimizes the statistical probability of hydroxide attack.

Step 3: The "Pro-Tip" Additive

  • If hydrolysis persists, add a Phase Transfer Catalyst (PTC) like TBAB (tetrabutylammonium bromide, 5 mol%).

  • Mechanism: This transports the anionic amine (if deprotonated) or stabilizes the transition state in the organic layer, keeping the reaction away from the aqueous hydroxide "kill zone."

Visualizing the Competition (Pathway Analysis)

SulfonylCompetition RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Transition Tetrahedral Intermediate RSO2Cl->Transition Nucleophilic Attack Amine Amine (R'-NH2) Amine->Transition  Fast (k1) Base Aqueous Base (OH-) Base->Transition  Competes (k2) Sulfonamide Sulfonamide (Product) Transition->Sulfonamide -HCl SulfonicAcid Sulfonic Acid (Dead End) Transition->SulfonicAcid -Cl-

Figure 1: Kinetic competition between amidation (green) and hydrolysis (red). Success depends on maximizing k1 over k2 via temperature and phase control.

Module 2: The Elimination Trap (Sulfones & Sulfonates)

User Issue: "I treated my sulfone/sulfonate with base and generated an alkene instead of the expected substitution product."

Technical Diagnosis

This is the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2][3][4] Sulfonyl groups are strong electron-withdrawing groups (EWGs). They acidify the


-protons (pKa ~23-25).
  • Step 1: Base removes the

    
    -proton, forming a carbanion stabilized by the sulfonyl group.
    
  • Step 2: The carbanion collapses, expelling the leaving group (or the sulfonyl group itself in specific "Julia-type" scenarios).

Troubleshooting Protocol: Suppressing E1cB

1. Base Selection (The pKa Ladder) Do not use hydroxide (pKa ~15.7) or alkoxides (pKa ~16-17) if your substrate has sensitive


-hydrogens.
  • Switch to: Non-nucleophilic, bulky bases like DBU or DIPEA if possible, or weaker inorganic bases like

    
     in aprotic solvents (Acetone/DMF).
    

2. Solvent Effects

  • Avoid protic solvents (MeOH, EtOH). They solvate anions, making the base "harder" and often promoting elimination.

  • Use: Polar aprotic solvents (ACN, DMF).

3. The Self-Validating Check (Deuterium Labeling)

  • Experiment: Run the reaction with a deuterated base/solvent (e.g.,

    
    ).
    
  • Result: If you recover starting material with deuterium incorporation at the

    
    -position, the carbanion is forming reversibly. You are on the edge of the E1cB cliff. Lower the temperature immediately.
    
E1cB Mechanism Diagram

E1cB_Mechanism Start Sulfone/Sulfonate (H-C-C-LG) Carbanion Stabilized Carbanion (-C-C-LG) Start->Carbanion Deprotonation (Fast/Reversible) Subst Substitution Product (Desired) Start->Subst Direct SN2 (Competes) Base Base (B:) Base->Start Alkene Alkene Product (Elimination) Carbanion->Alkene Loss of LG (Slow/RDS)

Figure 2: The E1cB pathway.[1][2][3][4] The sulfonyl group stabilizes the intermediate carbanion, facilitating the expulsion of the Leaving Group (LG).

Module 3: Sulfonamide Protection & Stability

User Issue: "I need to protect an amine as a sulfonamide, but I need to remove it later without destroying my base-sensitive molecule."

Sulfonamides are notoriously stable (often too stable). The N-H proton is acidic (pKa ~10), meaning in base, they become anionic (


), which prevents further nucleophilic attack but allows N-alkylation (a common side reaction).
Comparative Guide: Base-Compatible Protecting Groups
Protecting GroupStructureBase StabilityCleavage ConditionBest For...[5]
Tosyl (Ts)

High

or conc. acid
"Forever" protection. Hard to remove.
Nosyl (Ns)

Medium Thiol / Base (Fukuyama)Alkylation sequences (Fukuyama amine synthesis).[6]
SES

High Fluoride (

or

)
The Gold Standard for base-stable, mild-cleavage needs.
Boc

High Acid (TFA/HCl)General use (not a sulfonamide, but often the better choice).
The "SES" Solution (Trimethylsilylethanesulfonyl)

If you need a sulfonamide that survives basic workups (LiOH hydrolysis, Suzuki coupling) but comes off gently:[7]

  • Install:

    
     + 
    
    
    
    .
  • React: Perform your basic chemistry. The SES group is inert to base.

  • Cleave: Treat with

    
     in THF. The fluoride attacks the silicon, triggering a fragmentation that releases 
    
    
    
    , ethylene, and the free amine.

FAQ: Quick-Fire Troubleshooting

Q: My sulfonyl chloride is a solid and won't dissolve in the cold organic phase. Can I warm it up?

  • A: No. Warming promotes hydrolysis. Solution: Dissolve it in a minimal amount of THF (miscible with water, but acceptable if added slowly) or use Toluene (better solubility for aromatics). Alternatively, consider SuFEx chemistry : Convert your chloride to a Sulfonyl Fluoride (

    
    ) using 
    
    
    
    . Sulfonyl fluorides are incredibly stable to water/base but react selectively with amines.

Q: I see a new spot on TLC that isn't product or starting material during my sulfone reaction.

  • A: Check for Desulfonylation .[8] Under strongly reducing basic conditions (like lithiation), the

    
     bond can cleave. Ensure you aren't inadvertently creating Single Electron Transfer (SET) conditions.
    

Q: Can I use pyridine as both solvent and base for sulfonyl chloride coupling?

  • A: Yes, but be careful. Pyridine can form a reactive

    
    -sulfonylpyridinium salt. This is a super-electrophile. If water is present, it hydrolyzes instantly. Ensure your pyridine is strictly anhydrous (stored over KOH or sieves).
    

References

  • Schotten-Baumann Reaction & Hydrolysis Competition

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
    • Mechanism of amine acylation vs hydrolysis: 9

  • E1cB Elimination Mechanism

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press.
    • E1cB Kinetics and Carbanion Stabilization: 3

  • Sulfonamide Protecting Groups (SES & Nosyl)

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley.[10]

    • SES Group Chemistry: 7[7]

  • Sulfonyl Fluorides (SuFEx)

    • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie Int. Ed. (2014).[6]

    • Stability comparison of SO2Cl vs SO2F: 11

Sources

Technical Guide: Optimizing Temperature Parameters for Phthalazinone Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of the phthalazin-1(2H)-one scaffold via the condensation of 2-acylbenzoic acids (or phthalic anhydrides) with hydrazine is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. While often perceived as a simple condensation, the thermodynamics of the ring-closure step are heavily temperature-dependent.

This guide addresses the kinetic barriers associated with the intramolecular cyclization step. Inadequate thermal energy often leads to the isolation of the open-chain hydrazone intermediate rather than the cyclized pharmacophore. Conversely, excessive thermal stress in high-boiling solvents can promote azine formation or oxidative degradation.

Mechanism & Thermal Dependency[1]

To troubleshoot effectively, one must understand the reaction coordinate. The reaction proceeds in two distinct stages with different activation energies (


).
  • Stage 1 (Kinetic Control): Nucleophilic attack of hydrazine on the ketone/aldehyde carbonyl. This is rapid and exothermic, often proceeding at Room Temperature (RT).

  • Stage 2 (Thermodynamic Control): Intramolecular nucleophilic acyl substitution (ring closure) to release water. This step has a higher

    
     and typically requires thermal driving (reflux).
    
Mechanistic Pathway (DOT Visualization)

PhthalazinoneMechanism cluster_conditions Critical Control Point Start 2-Acylbenzoic Acid + Hydrazine Inter Hydrazone Intermediate (Open Chain) Start->Inter Fast, Exothermic (RT to 40°C) Product Phthalazin-1(2H)-one (Cyclized) Inter->Product Slow, Endothermic Step Requires Heat (>75°C) Side Azine Byproduct (Dimer) Inter->Side Excess Heat/Acid Low Hydrazine Equiv.

Figure 1: Reaction pathway highlighting the thermal requirement for the transition from the hydrazone intermediate to the cyclized phthalazinone.

Technical FAQ & Troubleshooting

Section A: Temperature & Solvent Selection

Q1: I am observing a spot on TLC that corresponds to the hydrazone intermediate, but it refuses to cyclize. Should I increase the temperature? A: Yes, but solvent choice is the limiting factor. The ring closure is the rate-determining step. If you are refluxing in methanol (65°C), you may not be overcoming the activation energy barrier efficiently.

  • Recommendation: Switch to Ethanol (78°C) or Propan-2-ol (82°C) . The slight increase in reflux temperature often pushes the equilibrium toward the cyclized product [1].

  • Pro-Tip: If solubility is an issue in alcohols, adding a co-solvent like Acetic Acid (AcOH) not only solubilizes the intermediate but acts as an acid catalyst, lowering the

    
     for the cyclization.
    

Q2: Can I use high-boiling solvents like DMSO or DMF to speed up the reaction? A: Proceed with caution. While high temperatures (100°C+) drive the reaction to completion in minutes, they introduce downstream processing risks.

  • Risk: DMSO is difficult to remove and can act as an oxidant at high temperatures.

  • Impurity: Higher temperatures favor the formation of azines (dimers formed by one hydrazine molecule reacting with two carbonyls) if hydrazine is not in significant excess [2].

  • Standard: Refluxing Ethanol is the "Goldilocks" zone—sufficient energy for cyclization, but mild enough to prevent degradation.

Section B: Process Optimization

Q3: What is the optimal temperature ramp profile for scale-up? A: Do not heat to reflux immediately.

  • Initiation (0°C - RT): Add hydrazine hydrate dropwise at low temperature. The initial condensation is exothermic. A rapid temperature spike here can cause hydrazine decomposition or boil-over.

  • Dwell (RT for 30 min): Allow the hydrazone to form.

  • Ramp (to 80°C): Heat to reflux over 30 minutes.

  • Hold (Reflux 2-4h): Maintain reflux until the intermediate is consumed.

Q4: My yield is low (50-60%). How does temperature affect yield vs. purity? A: Low yield is often a solubility issue during the workup, not just a reaction issue. Phthalazinones crystallize upon cooling.[1]

  • Cooling Profile: If you cool the reaction mixture too fast (e.g., crash cooling in an ice bath from 80°C), you risk trapping impurities in the crystal lattice.

  • Protocol: Turn off the heat source and allow the vessel to reach RT naturally. Then chill to 0°C to maximize precipitation yield.

Experimental Protocol: Synthesis of Phthalazinone Scaffold

Context: This protocol is optimized for the synthesis of the core scaffold used in Olaparib intermediates [3].

Reagents:

  • 2-Acetylbenzoic acid (1.0 equiv)

  • Hydrazine hydrate (1.2 - 1.5 equiv)

  • Ethanol (10 volumes)

  • Acetic Acid (0.1 equiv, optional catalyst)

Step-by-Step Workflow:

  • Charge: Load 2-acetylbenzoic acid and Ethanol into a reactor equipped with a reflux condenser.

  • Addition: Add Hydrazine Hydrate dropwise at 20-25°C. Note: Mild exotherm.

  • Reaction:

    • Stir at 25°C for 30 minutes.

    • Heat to Reflux (78-80°C) .

    • Maintain reflux for 3-4 hours.

  • IPC (In-Process Control): Check TLC or HPLC.

    • Target: Disappearance of hydrazone intermediate.

    • Troubleshoot: If intermediate persists >4h, add 0.5 mL Glacial Acetic Acid.

  • Workup:

    • Cool slowly to 20°C.

    • Cool further to 0-5°C and hold for 1 hour.

    • Filter the white precipitate.

    • Wash with cold Ethanol (2 x 1 vol).

    • Dry under vacuum at 45°C.

Data: Solvent-Temperature Impact on Yield
SolventBoiling Point (°C)Reaction Time (h)Isolated Yield (%)Impurity Profile
Methanol64.76 - 872%Incomplete conversion
Ethanol 78.4 3 - 4 92% Clean
Water100285%Product clumps/oils out
Acetic Acid118188%Acetylated byproducts

Table 1: Comparative analysis of solvent systems for phthalazinone ring closure [4].

Decision Tree: Troubleshooting Low Conversion

Troubleshooting Start Issue: Incomplete Cyclization (Low Yield) CheckTemp Is Reaction Temp > 75°C? Start->CheckTemp CheckSolvent Is Solvent Protic? CheckTemp->CheckSolvent Yes ActionReflux Action: Switch to Ethanol/Propanol and Reflux CheckTemp->ActionReflux No CheckEquiv Hydrazine Equiv > 1.2? CheckSolvent->CheckEquiv Yes ActionAcid Action: Add cat. AcOH (Protonate Carbonyl) CheckSolvent->ActionAcid No (Aprotic) ActionAddHz Action: Add more Hydrazine (Drive Equilibrium) CheckEquiv->ActionAddHz No ActionTime Action: Extend Reflux Time CheckEquiv->ActionTime Yes

Figure 2: Diagnostic workflow for resolving incomplete ring closure.

References

  • Chatterjee, I., Roy, D., & Panda, G. (2023).[2] A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[2] Green Chemistry, 25, 9156-9160.

  • BenchChem. (2025).[1][3] Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols.

  • Zhang, Z., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[2][4] ACS Omega, 7(7), 6362–6369.

  • El-Hashash, M. A., et al. (2015).[5] Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research.

Sources

Technical Support Center: Enhancing Reaction Kinetics for 4-Substituted Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and kinetic enhancement of 4-substituted phthalazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Phthalazinones are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The efficiency of their synthesis is therefore of paramount importance.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of phthalazinone synthesis. We will explore not just the "how," but the "why" behind various experimental choices, empowering you to troubleshoot effectively and optimize your reaction kinetics. Every piece of guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when tackling the synthesis of 4-substituted phthalazinone derivatives.

Q1: My reaction to form the phthalazinone core is incredibly slow under conventional heating. What are the most effective ways to speed it up?

A1: Slow reaction times are a frequent challenge with traditional refluxing methods. The most impactful strategies to enhance kinetics are the adoption of microwave (MW) irradiation or ultrasound-assisted synthesis. These "green chemistry" techniques can dramatically reduce reaction times from hours to mere minutes and often lead to higher yields and cleaner product profiles.[3][4] Microwave heating directly and rapidly energizes polar molecules in the reaction mixture through dipolar polarization and ionic conduction, leading to a rapid increase in temperature.[5] Ultrasound achieves its effect through acoustic cavitation, the formation and collapse of microscopic bubbles, which creates localized high-pressure and high-temperature zones, thus accelerating the reaction.

Q2: What are the primary starting materials for synthesizing 4-substituted phthalazinones?

A2: The most common and versatile starting materials are 2-acylbenzoic acids or phthalic anhydrides, which are reacted with hydrazine or a substituted hydrazine.[6][7] The choice between 2-acylbenzoic acid and phthalic anhydride often depends on the commercial availability of the specific precursor required for your target molecule. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the phthalazinone ring.[7]

Q3: I'm observing a significant amount of an insoluble byproduct. What could it be?

A3: A common byproduct, especially when using hydrazine hydrate with certain substrates under specific conditions (like refluxing in ethanol), is the formation of a bis-phthalazinone.[8] This occurs when one hydrazine molecule reacts with two molecules of the starting material. To mitigate this, you can adjust the stoichiometry of your reactants, carefully control the reaction temperature, or alter the solvent.

Q4: How do I choose the right solvent for my reaction?

A4: Solvent choice is critical and can significantly impact reaction kinetics. For conventional heating, polar protic solvents like ethanol or acetic acid are commonly used as they effectively dissolve the reactants and facilitate the reaction.[6] In microwave-assisted synthesis, polar solvents are also preferred as they efficiently absorb microwave energy.[5] It is often beneficial to perform a solvent screen to identify the optimal medium for your specific substrate and reaction conditions.

Q5: My final product is difficult to purify. What are some common impurities and how can I remove them?

A5: Common impurities include unreacted starting materials, the aforementioned byproducts (like bis-phthalazinones), and intermediates such as the hydrazone. Purification is typically achieved through recrystallization from a suitable solvent like ethanol or acetic acid.[9] If you are struggling with crystallization, techniques such as seeding with a pure crystal, scratching the inside of the flask to create nucleation sites, or using an anti-solvent can be effective.[9] For persistent impurities, column chromatography may be necessary.

Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the synthesis of 4-substituted phthalazinone derivatives.

Problem 1: Low or No Product Yield

Low product yield is a multifaceted problem. The following logical workflow will help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Assess Reaction Conditions (Time, Temp) Check_Reagents->Check_Conditions Incomplete_Reaction Incomplete Reaction (TLC shows starting material) Check_Conditions->Incomplete_Reaction Product_Degradation Product Degradation (TLC shows multiple spots/streaking) Check_Conditions->Product_Degradation Workup_Losses Significant Product Loss During Workup/Purification Check_Conditions->Workup_Losses Increase_Time_Temp Action: Increase reaction time/temperature or switch to MW/Ultrasound Incomplete_Reaction->Increase_Time_Temp Yes Lower_Temp Action: Lower reaction temperature or use milder conditions Product_Degradation->Lower_Temp Yes Optimize_Purification Action: Optimize crystallization/chromatography Workup_Losses->Optimize_Purification Yes

Caption: Troubleshooting guide for low product yield.

  • Causality and Action Steps:

    • Reagent Integrity: Always ensure the purity of your starting materials. Hydrazine hydrate, in particular, can degrade over time. Use freshly opened or properly stored reagents. Verify the stoichiometry; an incorrect ratio of reactants can lead to side reactions or incomplete conversion.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If you observe significant amounts of starting material even after the recommended reaction time, the reaction is likely incomplete.

      • Solution: Increase the reaction time or temperature. For a more significant kinetic enhancement, switch from conventional heating to microwave irradiation or sonication.[3]

    • Product Stability: If your TLC plate shows streaking or multiple new spots, your product might be degrading under the reaction conditions.

      • Solution: Try lowering the reaction temperature or reducing the reaction time.

    • Workup and Purification Losses: Significant product can be lost during filtration and recrystallization.

      • Solution: Ensure your product has fully precipitated before filtration. During recrystallization, use the minimum amount of hot solvent required to dissolve the product and allow for slow cooling to maximize crystal formation.[9]

Problem 2: Competing N- vs. O-Alkylation in Derivatization

The phthalazinone core has two primary sites for alkylation: the nitrogen at the 2-position (N-alkylation) and the exocyclic oxygen (O-alkylation). Controlling the regioselectivity of this reaction is crucial for synthesizing the desired derivative.

Decision Pathway for Selective Alkylation

Alkylation_Selectivity Start Desired Alkylation Product? N_Alkylation N-Alkylation Product Start->N_Alkylation O_Alkylation O-Alkylation Product Start->O_Alkylation N_Conditions Use: - Base like K2CO3 or KOH - Polar aprotic solvent (DMF, Acetone) - Alkyl halide with a 'soft' leaving group (e.g., I-, Br-) N_Alkylation->N_Conditions O_Conditions Use: - Silver salts (e.g., Ag2O) - Non-polar solvent (e.g., Benzene) - Alkylating agent with a 'hard' leaving group (e.g., triflate) O_Alkylation->O_Conditions

Caption: Controlling N- vs. O-alkylation of phthalazinones.

  • Expertise & Experience:

    • For N-Alkylation: This is typically the thermodynamically favored product. The use of a base like potassium carbonate in a polar aprotic solvent like DMF or acetone with an alkyl halide (e.g., alkyl iodide or bromide) generally favors N-alkylation.[10]

    • For O-Alkylation: This is often the kinetically favored product. O-alkylation can be promoted by using silver salts of the phthalazinone or by employing "hard" alkylating agents with non-coordinating leaving groups, such as methyl triflate.[11] The choice of solvent also plays a role, with non-polar solvents sometimes favoring O-alkylation.[12]

    • Structural Confirmation: Distinguishing between N- and O-alkylated isomers can be challenging. A suite of NMR techniques, including HSQC, HMBC, and ROESY, can be invaluable for unambiguous structure determination.[13]

Problem 3: Issues Specific to Microwave and Ultrasound Synthesis

While powerful, these techniques have their own set of potential problems.

  • Microwave Synthesis:

    • Hotspot Formation: Uneven heating can lead to localized "hotspots," which can cause decomposition of reactants, products, or catalysts.[14][15]

      • Solution: Ensure efficient stirring of the reaction mixture. If using a solid-supported catalyst, reducing the particle size and ensuring it is well-dispersed can help. Using a dedicated microwave reactor with a built-in stirrer is highly recommended over a domestic microwave oven.

    • Pressure Buildup: Reactions in sealed vessels can generate significant pressure.

      • Solution: Always use reaction vessels specifically designed for microwave synthesis that can withstand high pressures. Do not exceed the recommended fill volume for the vessel.

  • Ultrasound Synthesis:

    • Catalyst Degradation: The high energy from acoustic cavitation can sometimes lead to the degradation of sensitive catalysts.[16]

      • Solution: If you suspect catalyst degradation, try lowering the ultrasound power or using a more robust catalyst.

    • Probe Fouling: When using an ultrasonic probe, solid material can sometimes coat the probe's tip, reducing the efficiency of energy transfer.

      • Solution: Periodically clean the probe tip. Alternatively, use an ultrasonic bath, which provides indirect sonication.

Data-Driven Reaction Enhancement

The following tables provide a summary of quantitative data from the literature, comparing different synthetic methodologies. This data can guide your choice of reaction conditions to optimize for either speed or yield.

Table 1: Comparison of Reaction Times and Yields for Phthalazinone Synthesis

Starting MaterialReaction TypeConditionsTimeYield (%)Reference
2-Acylbenzoic AcidConventionalEthanol, Reflux6 hours50[17]
Phthalic AnhydrideConventionalAcetic Acid, 120°C4 hours~90[18]
PhenylhydrazonesConventionalAcetic Acid10-12 hours60-65[4]
PhenylhydrazonesMicrowaveDMF5-10 min85-92[4]
4-Chlorophthalic AnhydrideMicrowaveMontmorillonite KSF Clay17 minHigh[19]
VariousUltrasoundEthanol, TEA5-15 min85-94
VariousConventionalEthanol, TEA55-120 min62-77

Table 2: Influence of Solvent and Catalyst on a Model Reaction

SolventCatalystTemperatureTimeYield (%)Reference
MethanolL-prolineReflux4.5 hours60[20]
EthanolL-prolineReflux50 min88[20]
DMFL-prolineRoom Temp7.5 hours45[20]
TolueneIn(OTf)3110°C8 hours35[21]
NeatIn(OTf)3110°C8 hours82[21]

Detailed Experimental Protocols

The following are representative step-by-step protocols for the three main synthetic approaches.

Protocol 1: Conventional Synthesis of 4-(4-Aminophenyl)phthalazin-1-(2H)-one

This protocol is a classic example of phthalazinone synthesis via cyclocondensation.

  • Reaction Setup: To a solution of 2-(4-aminobenzoyl)benzoic acid (10 mmol) in absolute ethanol (15 mL) in a round-bottom flask, add hydrazine hydrate (240 mmol).[17]

  • Heating: Heat the reaction mixture under reflux for 6 hours. Monitor the reaction progress by TLC.[17]

  • Workup: After cooling to room temperature, the precipitated product is collected by filtration.

  • Purification: The crude solid is recrystallized from a dimethylformamide/water mixture to yield the pure product.[17]

Workflow for Conventional Synthesis

Conventional_Workflow Start Start Combine Combine 2-acylbenzoic acid, hydrazine hydrate, and ethanol Start->Combine Reflux Heat to reflux for 6 hours Combine->Reflux Monitor Monitor with TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter the precipitate Cool->Filter Recrystallize Recrystallize from DMF/water Filter->Recrystallize End Obtain Pure Product Recrystallize->End

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methylsulfonyl vs. Halo-Substituted Phthalazinones in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, phthalazinone scaffolds are prized for their versatile biological activities and amenability to structural modification.[1][2] A key transformation for diversifying this privileged core is nucleophilic aromatic substitution (SNAr), a reaction heavily influenced by the nature of the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of two common classes of substituted phthalazinones: those bearing a methylsulfonyl (-SO2Me) group and those with a halogen (F, Cl, Br, I) substituent. By examining the underlying electronic principles and providing supporting data, this document serves as a technical resource for designing efficient synthetic strategies.

The Decisive Factors: Electronic Activation and Leaving Group Ability

The facility of a nucleophilic aromatic substitution reaction on a phthalazinone core is primarily governed by two factors:

  • Activation of the Aromatic Ring : The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile, which disrupts the aromaticity of the ring.[3] Consequently, the presence of strong electron-withdrawing groups (EWGs) is crucial to stabilize this intermediate and lower the activation energy of the reaction.[4]

  • Leaving Group Ability : The second step involves the expulsion of the leaving group to restore the aromatic system. A good leaving group is one that can stabilize the negative charge it accepts upon departure. This is generally correlated with the acidity of its conjugate acid; the conjugate bases of strong acids are excellent leaving groups.[5]

Comparative Analysis: Methylsulfonyl vs. Halogens

Electron-Withdrawing Strength: A Quantitative Comparison

The electron-withdrawing capacity of a substituent can be quantitatively assessed using Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect. The methylsulfonyl group is a powerful EWG, exerting its influence through both a strong inductive effect (-I) and a resonance effect (-M), where the sulfur atom can expand its octet.[6] Halogens, on the other hand, exhibit a dual nature: they are inductively withdrawing (-I) but can be resonance-donating (+M) due to their lone pairs. Their overall effect is electron-withdrawing, but generally to a lesser extent than the methylsulfonyl group.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-SO2Me+0.72+0.65
-F+0.06+0.34
-Cl+0.23+0.37
-Br+0.23+0.39
-I+0.18+0.35

Data compiled from various sources.[6][7][8]

As the data indicates, the methylsulfonyl group possesses a significantly larger positive Hammett constant in both the para and meta positions compared to the halogens. This translates to a more pronounced activation of the phthalazinone ring towards nucleophilic attack.

Leaving Group Ability: The pKa Perspective

The stability of the leaving group as an anion is a critical determinant of reactivity. A lower pKa of the conjugate acid corresponds to a more stable anion and thus a better leaving group.

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
-SO2MeMethanesulfonic acid (CH3SO3H)~ -2.0Excellent
-FHydrofluoric acid (HF)~ 3.2Good (in SNAr)
-ClHydrochloric acid (HCl)~ -7.0Good
-BrHydrobromic acid (HBr)~ -9.0Very Good
-IHydroiodic acid (HI)~ -10.0Excellent

pKa values are approximate and can vary with the solvent.[9][10]

Based on the pKa values of their conjugate acids, the iodide and bromide ions are superior leaving groups to the chloride ion. The methanesulfonate anion is also an excellent leaving group due to the low pKa of methanesulfonic acid.[10] Interestingly, in the context of SNAr reactions, the trend for halogens is often reversed (F > Cl > Br > I).[3] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity and strong inductive effect of fluorine, rather than the C-X bond cleavage.

Predicted Reactivity and Mechanistic Insight

Considering both electronic activation and leaving group ability, methylsulfonyl-substituted phthalazinones are predicted to be significantly more reactive towards nucleophiles than their halo-substituted counterparts.

The potent electron-withdrawing nature of the -SO2Me group drastically lowers the energy barrier for the formation of the Meisenheimer complex, making it the dominant factor in accelerating the reaction. While bromide and iodide are excellent leaving groups based on pKa, the superior ring activation by the methylsulfonyl group will likely lead to faster overall reaction rates under identical conditions.

The general mechanism for the SNAr reaction on a 4-substituted phthalazinone is depicted below.

Caption: Generalized SNAr mechanism on a 4-substituted phthalazinone.

Experimental Protocols

The following are model protocols for conducting nucleophilic aromatic substitution on halo-substituted phthalazinones. Due to the anticipated high reactivity of methylsulfonyl-substituted phthalazinones, similar conditions, likely with shorter reaction times or lower temperatures, would be applicable.

Protocol 1: Amination of 4-Bromo-2H-phthalazin-1-one

This protocol describes the reaction of a halo-phthalazinone with an amine nucleophile.

Materials:

  • 4-Bromo-2H-phthalazin-1-one[11]

  • Piperidine (or other amine nucleophile)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or other suitable base

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2H-phthalazin-1-one (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add the amine nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-substituted phthalazinone.

Protocol 2: Synthesis of a 4-Thioether-Substituted Phthalazinone

This protocol details the reaction with a thiol nucleophile.

Materials:

  • 4-Chloro-2H-phthalazin-1-one

  • Thiophenol (or other thiol)

  • Ethanol

  • Sodium ethoxide (or other strong base)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 mmol) in ethanol (10 mL).

  • Add sodium ethoxide (1.1 mmol) to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • Add 4-chloro-2H-phthalazin-1-one (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with 1 M HCl.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol and water.

  • If no precipitate forms, concentrate the mixture and partition the residue between water and ethyl acetate. Dry the organic layer and purify by column chromatography or recrystallization.

Caption: General workflow for nucleophilic aromatic substitution on phthalazinones.

Conclusion

The comparative analysis, grounded in the principles of electronic effects and leaving group stability, strongly indicates that methylsulfonyl-substituted phthalazinones are more reactive electrophiles in SNAr reactions than their halo-substituted analogs. The superior electron-withdrawing capacity of the methylsulfonyl group is the primary driver of this enhanced reactivity. This guide provides the theoretical framework and practical considerations for researchers to effectively utilize these versatile scaffolds in the synthesis of novel chemical entities. While direct kinetic comparisons from a single study are not yet available in the literature, the evidence presented here offers a robust predictive tool for synthetic planning.

References

  • El-Gendy, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available at: [Link]

  • Kaczor, A. A., et al. (2019). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 24(21), 3925. Available at: [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. Available at: [Link]

  • El-Hashash, M. A., et al. (2014). Synthesis and behaviour of 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone towards certain electrophiles and nucleophiles. Egyptian Journal of Chemistry, 57(4), 379-390. Available at: [Link]

  • Mohareb, R. M., et al. (2012). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 17(9), 10522-10539. Available at: [Link]

  • Fell, E., & Stimson, V. R. (1954). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Journal of the Chemical Society (Resumed), 3087-3091. Available at: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024, January 28). Hammett equation. In Wikipedia. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2010(11), 163-176. Available at: [Link]

  • Znoiko, S. A., et al. (2015). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. Russian Journal of General Chemistry, 85(7), 1686-1690. Available at: [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Accounts of Chemical Research, 45(6), 1037-1046. Available at: [Link]

  • Muñino, J., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8157. Available at: [Link]

  • Lee, H. K., & Chun, M. W. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Bulletin of the Korean Chemical Society, 22(5), 543-546. Available at: [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Available at: [Link]

  • Muñino, J., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC. Available at: [Link]

  • OC Chem. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

  • Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Available at: [Link]

  • Wikipedia. (2024, February 13). Nucleophilic aromatic substitution. In Wikipedia. Available at: [Link]

  • University of Tartu. (2022, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • University of Washington. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Available at: [Link]

  • Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Available at: [Link]

Sources

Safety Operating Guide

Guide to Proper Disposal Procedures: 1(2H)-Phthalazinone, 4-(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

1(2H)-Phthalazinone, 4-(methylsulfonyl)- is a key pharmacophore intermediate used in the synthesis of PARP inhibitors (e.g., Olaparib).[1][2] While often classified as a non-regulated organic solid under federal RCRA guidelines (unless characteristic toxicity is proven), best practice dictates treating this material as Hazardous Chemical Waste destined for high-temperature incineration.[1][2]

Core Directive: Do NOT dispose of this compound down the drain or in municipal trash. Its stability as a sulfone and its structural role as a pharmaceutical building block require thermal destruction to prevent environmental persistence.[2]

Hazard Assessment & Physical Properties

Before handling waste, you must understand the material's behavior.[2] The sulfone group (


) confers significant chemical stability, meaning this compound does not degrade rapidly in the environment.[2]
Physical & Chemical Profile
PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Dispose as solid waste; do not dissolve solely for disposal.[1][2]
Solubility Low in water; Soluble in DMSO/DMFAqueous washes may precipitate solid; check lines for clogging.[2]
Reactivity Stable SulfoneIncompatible with Strong Oxidizers.
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1][2]
The "Why" Behind the Protocol
  • Sulfone Stability: The sulfone moiety is highly oxidized and stable.[2] Unlike esters or amides which might hydrolyze, this molecule persists.[2] Therefore, incineration is the only validated method to break the carbon-sulfur bonds effectively.[1][2]

  • Pharmaceutical Potency: As a precursor to Olaparib, this molecule shares structural features with bioactive drugs.[2] Environmental release could theoretically contribute to pharmaceutical pollutants in water systems.[2]

Pre-Disposal Protocol: Segregation & Preparation

Objective: Prevent cross-reactivity and ensure waste stream acceptance.

A. Segregation Rules
  • Oxidizer Isolation: Never mix 4-(methylsulfonyl)-1(2H)-phthalazinone waste with strong oxidizing agents (e.g., nitric acid, perchlorates, peroxides).[1][2] While the sulfone is stable, the phthalazinone ring can react violently under oxidative stress.[2]

  • Halogen Separation: If the material is dissolved in halogenated solvents (DCM, Chloroform), it must go into the Halogenated Waste stream.[2] If in Acetone/Methanol/DMSO, it goes to Non-Halogenated .[2]

B. Container Selection
  • Solids: High-density polyethylene (HDPE) wide-mouth jars or double-lined fiberboard boxes (for bulk).

  • Liquids: HDPE carboys or safety-coated glass bottles.

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Waste (Expired/Excess Reagent)

This is the most common scenario for this CAS.

  • Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a lab coat.[2] If creating dust, use a fume hood or N95 respirator.[2]

  • Containment: Transfer the solid directly into a clear, chemically resistant plastic bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a rigid waste container (e.g., a white 5-gallon bucket or fiber drum).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 1(2H)-Phthalazinone, 4-(methylsulfonyl)-[1][2]

    • Hazards: Irritant.[2][3][4][5]

    • State: Solid.[2][6]

  • Handover: Request pickup for Incineration .

Scenario B: Mother Liquor / Reaction Mixtures

Disposal of solutions containing the intermediate.

  • Phase Assessment (The Self-Validating Step):

    • Test: Take a 1 mL aliquot of the waste solution.[2] Add water.

    • Observation: If a precipitate forms, the solid load is high.[2]

    • Action: Do not pour thick slurries into narrow-neck waste containers. Filter the solid first (treat as Scenario A) and dispose of the filtrate as liquid waste.[1][2]

  • Solvent Identification: Determine the primary solvent carrier.[2]

  • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Critical Check: Ensure the carboy pH is between 4–10.[2] Avoid mixing with highly acidic waste streams to prevent potential precipitation or exotherms.[2]

  • Labeling: List all solvents + "Trace 4-(methylsulfonyl)-1(2H)-phthalazinone."

Visual Decision Tree (Workflow)

The following diagram outlines the logical decision process for disposing of CAS 5335-24-0.

DisposalWorkflow Start Waste Generation: CAS 5335-24-0 Assess Assess Physical State Start->Assess SolidPath Pure Solid / Powder Assess->SolidPath Solid LiquidPath Solution / Mother Liquor Assess->LiquidPath Liquid Bagging Double Bag (2-mil plastic) Place in Rigid Container SolidPath->Bagging PrecipCheck Self-Validation: Check for Precipitate? (Filter if >5% solids) LiquidPath->PrecipCheck Labeling Label: 'Contains 4-(methylsulfonyl)-1(2H)-phthalazinone' Mark as Irritant Bagging->Labeling SolventCheck Identify Solvent Base Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, Methanol, Acetone) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling PrecipCheck->SolventCheck Final Final Disposal: High-Temp Incineration Labeling->Final

Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure compliance with incineration protocols.

Emergency Contingencies: Spill Management

In the event of a spill in the laboratory:

  • Dry Spill (Powder):

    • Do NOT use compressed air to blow dust.[2]

    • Method: Use a HEPA-filtered vacuum if available.[2] If not, gently cover the spill with wet paper towels (to suppress dust) and wipe up.[2]

    • Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag (Scenario A).

  • Wet Spill (Solution):

    • Absorb: Use vermiculite, sand, or a commercial organic spill pad.[2]

    • Clean: Wipe the area with soap and water.[2][3]

    • Disposal: Collect absorbent material into a sealed bag/bucket.

Regulatory & Waste Code Reference

Regulatory BodyClassificationRecommended Waste Code
US EPA (RCRA) Non-Listed (Unless characteristic)D001 (if in flammable solvent) or Non-Regulated (if solid).[1][2] Rec: Treat as Hazardous.[2]
EU CLP Hazardous (Irritant)16 05 06 * (Lab chemicals consisting of dangerous substances)
Disposal Method Incineration Required for complete destruction of the phthalazinone ring.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8394, 1(2H)-Phthalazinone.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Phthalazinone derivatives.[2] Retrieved from [Link][1][2]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Phthalazinone, 4-(methylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
1(2H)-Phthalazinone, 4-(methylsulfonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.